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Core Science & Biosynthesis

Foundational

The Chemical and Physical Properties of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, the design of neuroactive and biologically potent molecules relies heavily on the strategic deployment of rigidified scaffolds and halogenated pharmacophores. (R)-5,6-Difl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of neuroactive and biologically potent molecules relies heavily on the strategic deployment of rigidified scaffolds and halogenated pharmacophores. (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine (CAS: 1272739-50-0) represents a highly specialized chiral building block that perfectly exemplifies this paradigm [1].

By embedding a primary amine within a conformationally restricted dihydrobenzofuran ring and introducing fluorine atoms at the 5 and 6 positions, this compound acts as a metabolically stable, rigidified bioisostere of phenethylamine. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, synthetic methodologies, and pharmacological applications, tailored for drug development professionals.

Physicochemical Profiling & Structural Causality

The physical and chemical properties of a building block dictate the pharmacokinetic (PK) and pharmacodynamic (PD) fate of the downstream active pharmaceutical ingredient (API). The properties of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine have been optimized for central nervous system (CNS) penetration and metabolic resistance [2].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound:

PropertyValueClinical / Synthetic Relevance
CAS Number 1272739-50-0Specific to the (R)-enantiomer.
Molecular Formula C₈H₇F₂NOLow molecular weight allows for downstream functionalization.
Molecular Weight 171.14 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Estimated) 2.057Optimal lipophilicity for blood-brain barrier (BBB) crossing.
Polar Surface Area (PSA) 35.25 ŲExcellent membrane permeability (PSA < 90 Ų is ideal for CNS).
Stereochemistry (R)-configurationCritical for enantioselective target receptor binding.
The Causality of Structural Modifications

The Rigidified Phenethylamine Core: Standard phenethylamines possess a highly flexible ethylamine side chain, which incurs a significant entropic penalty upon binding to a target receptor. By locking this side chain into the 5-membered heterocyclic dihydrobenzofuran ring, the rotational degrees of freedom are minimized. This entropic pre-organization enhances binding affinity to target receptors (such as monoamine transporters or G-protein coupled receptors) [3].

The 5,6-Difluoro Substitution: The addition of fluorine atoms at the C5 and C6 positions is a calculated metabolic intervention. Fluorine's high electronegativity and small Van der Waals radius (1.47 Å) serve two purposes:

  • Metabolic Shielding: It blocks Cytochrome P450 (CYP450)-mediated aromatic oxidation at the most electron-rich positions of the benzofuran ring, thereby extending the biological half-life of the molecule.

  • Electronic Modulation: The strong electron-withdrawing nature of the fluorines lowers the pKa of the basic amine slightly, enhancing the fraction of un-ionized drug at physiological pH and facilitating passive membrane diffusion.

Synthetic Methodologies & Workflows

The synthesis of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine requires rigorous stereochemical control. The most robust industrial approach utilizes the asymmetric reductive amination of a ketone intermediate, ensuring high enantiomeric excess (ee) [4].

Step-by-Step Synthetic Protocol

Phase 1: Construction of the Core (5,6-Difluoro-2,3-dihydrobenzofuran-3-one)

  • O-Alkylation: React 3,4-difluorophenol with 2-chloro-N-methoxy-N-methylacetamide in the presence of potassium carbonate ( K2​CO3​ ) and dimethylformamide (DMF) at 80°C.

    • Causality: K2​CO3​ deprotonates the phenol, driving the nucleophilic substitution to form the ether intermediate.

  • Cyclization: Treat the intermediate with a strong base (e.g., Lithium diisopropylamide, LDA) at -78°C in THF to induce an intramolecular Friedel-Crafts-type cyclization, yielding the benzofuran-3-one core.

    • Self-Validation Check: Extract a 10 µL aliquot, quench in aqueous NH4​Cl , and analyze via LC-MS. Proceed to Phase 2 only if the mass peak corresponds to the cyclized ketone ( [M+H]+=171.0 ).

Phase 2: Asymmetric Reductive Amination

  • Imine Formation: Condense the 5,6-difluoro-2,3-dihydrobenzofuran-3-one with (R)-tert-butanesulfinamide using Titanium(IV) ethoxide ( Ti(OEt)4​ ) in THF at 60°C.

    • Causality: Ti(OEt)4​ acts as both a Lewis acid to activate the ketone and a dehydrating agent to drive the equilibrium toward the chiral sulfinyl imine.

  • Diastereoselective Reduction: Cool the reaction to -40°C and add Sodium borohydride ( NaBH4​ ). The bulky tert-butanesulfinyl group directs the hydride attack to the less hindered face of the imine.

  • Deprotection: Cleave the chiral auxiliary using 4M HCl in dioxane to yield the crude (R)-amine hydrochloride salt.

    • Self-Validation Check: Perform chiral HPLC (e.g., Chiralcel OD-H column). The protocol is only successful if the enantiomeric excess (ee) is >98%.

Synthetic Workflow Diagram

SynthesisWorkflow A 3,4-Difluorophenol + Alkylating Agent B O-Alkylation Intermediate A->B K2CO3, DMF, 80°C C Intramolecular Cyclization (LDA, -78°C) B->C Base-promoted ring closure D 5,6-Difluoro-2,3- dihydrobenzofuran-3-one C->D LC-MS Validation E Asymmetric Amination (Chiral Auxiliary / NaBH4) D->E Ti(OEt)4, THF F (R)-5,6-Difluoro-2,3- dihydrobenzofuran-3-amine E->F HCl Deprotection (ee > 98%)

Caption: Step-by-step synthetic workflow for (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine.

Pharmacological Applications & Target Interactions

As a chiral building block, this compound is frequently incorporated into larger API structures targeting the central nervous system. The rigidified nature of the dihydrobenzofuran ring mimics the bioactive conformation of endogenous neurotransmitters like serotonin (5-HT) and dopamine.

Mechanism of Action & Binding Mechanics

When incorporated into a drug molecule, the (R)-enantiomer projects its amine group into the highly conserved aspartate residue (e.g., Asp3.32) of monoaminergic G-Protein Coupled Receptors (GPCRs). Simultaneously, the 5,6-difluoro motif engages in multipolar halogen bonding with hydrophobic pocket residues (such as phenylalanine or tryptophan), significantly anchoring the ligand and increasing residence time [3].

Receptor Binding Pathway Diagram

PharmacologicalPathway Ligand API containing (R)-5,6-Difluoro- 2,3-dihydrobenzofuran-3-amine Receptor Target GPCR (e.g., 5-HT Receptor) Ligand->Receptor BBB Penetration Metabolism CYP450 Enzymes (Liver Clearance) Ligand->Metabolism F-atoms block oxidation (Prolonged Half-life) Binding Receptor Binding: Ionic & Halogen Bonds Receptor->Binding Conformational Lock Signaling Intracellular Signaling (cAMP / Calcium Cascade) Binding->Signaling Agonism / Antagonism

Caption: Pharmacodynamic and pharmacokinetic pathway of the difluorinated dihydrobenzofuran scaffold.

Analytical Characterization Protocols

To ensure the scientific integrity of the synthesized compound, rigorous analytical protocols must be employed. The following is a self-validating system for determining the chiral purity of the compound.

Protocol: Determination of Enantiomeric Excess (ee) via Chiral HPLC

  • Sample Preparation: Dissolve 1.0 mg of the synthesized (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Utilize a Chiralcel AD-H column (250 mm x 4.6 mm, 5 µm) [4].

  • Chromatographic Conditions:

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Causality: The addition of 0.1% diethylamine suppresses peak tailing caused by the secondary interactions between the basic amine and the silica support.

    • Flow Rate: 0.7 mL/min.

    • Detection: UV absorbance at 224 nm.

  • Validation: Inject a racemic standard (CAS: 1273606-09-9) first to establish the retention times of both the (R) and (S) enantiomers. Baseline resolution ( Rs​>1.5 ) must be achieved.

  • Analysis: Inject the (R)-sample. Calculate the ee% using the area under the curve (AUC) formula: ee%=[(AUCR​−AUCS​)/(AUCR​+AUCS​)]×100 .

References

  • (R)-5,6-difluoro-2,3-dihydrobenzofuran-3-amine Chemical Properties and Data. Molbase. Available at:[Link]

  • Highly enantioselective synthesis of α-tertiary chiral amino acid derivatives through rhodium-catalyzed asymmetric arylation. Royal Society of Chemistry (RSC). Available at:[Link]

Exploratory

Comprehensive Safety, Handling, and Synthetic Application Guide for (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Whitepaper & Safety Data Integration Executive Summary & Chemical Identity As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Whitepaper & Safety Data Integration

Executive Summary & Chemical Identity

As a Senior Application Scientist, I frequently encounter chiral, fluorinated building blocks that require a nuanced approach to both safety and synthetic application. (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine (CAS: 1272739-50-0) is a highly valuable pharmacophore in modern medicinal chemistry. The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug discovery, known to modulate lipophilicity, metabolic stability, and target binding affinity (). Furthermore, the rigid dihydrobenzofuran core restricts conformational freedom, which can drastically improve receptor selectivity.

To effectively utilize this compound, researchers must move beyond generic Safety Data Sheets (SDS) and understand the physicochemical causality that drives both its hazardous nature and its synthetic utility.

Quantitative Chemical Profile
PropertyValue / Specification
Chemical Name (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine
CAS Number 1272739-50-0
Molecular Formula C 8​ H 7​ F 2​ NO
Molecular Weight 171.14 g/mol
Stereochemistry (R)-enantiomer
Physical State Solid / Viscous Liquid
Storage Conditions 2–8°C, under inert gas (Ar/N 2​ ) to prevent oxidation

Hazard Identification & Toxicological Causality

Standard GHS classifications label this compound as a Skin Irritant (Category 2) , Eye Irritant (Category 2A) , and Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory) . However, understanding why these hazards exist is critical for effective risk mitigation.

Mechanistic Toxicology

The primary amine at the C3 position acts as a strong nucleophile and Brønsted base. Upon contact with physiological moisture (e.g., ocular fluid, mucous membranes), the free-base amine rapidly abstracts protons, leading to localized alkaline burns, lipid saponification, and protein denaturation.

The Fluorine Effect: The strong electron-withdrawing inductive effect (-I) of the fluorine atoms at the C5 and C6 positions pulls electron density away from the bicyclic core. While this slightly attenuates the pKa of the C3 amine compared to a non-fluorinated analog, the amine remains highly reactive. Consequently, while it is slightly less caustic than simple aliphatic amines, it still demands rigorous handling protocols to prevent acute dermal and respiratory toxicity.

Laboratory Handling & Self-Validating Safety Protocols

To ensure uncompromising safety, laboratory protocols must be designed as self-validating systems. The following workflow dictates the response to an accidental exposure or spill of the neat compound.

Step-by-Step Spill Mitigation Protocol
  • Isolation & Ventilation: Immediately isolate the spill area. Ensure the fume hood sash is lowered or room ventilation is maximized to disperse volatile amine vapors.

  • PPE Donning: Equip heavy-duty nitrile gloves (double-gloving is mandatory as free-base amines can permeate standard thin nitrile over time), splash goggles, and a lab coat.

  • Containment: Surround the spill with an inert absorbent (e.g., dry sand or vermiculite). Do not use combustible materials like paper towels for the initial absorption.

  • Chemical Quenching: Apply a weak acid solution (e.g., 5% aqueous citric acid or 1M acetic acid) to the spill zone. Causality: A weak acid is chosen over strong mineral acids (like HCl) to prevent a violent, exothermic neutralization reaction that could aerosolize the compound.

  • System Validation (Critical Step): Before proceeding to final cleanup, apply universal pH indicator paper directly to the treated surface. A pH reading of 6.5–7.5 validates complete neutralization of the amine free-base, ensuring the area is safe for standard aqueous washing.

  • Disposal: Collect the neutralized slurry into a designated hazardous waste container labeled for halogenated organic/aqueous waste.

HazardResponse Spill Spill Detected: Amine Free-Base Assess Isolate & Ventilate Spill->Assess PPE Don PPE (Double Nitrile) Assess->PPE Contain Containment (Sand/Vermiculite) PPE->Contain Neutralize Quench (5% Citric Acid) Contain->Neutralize Validate Validate pH (Target: 6.5-7.5) Neutralize->Validate Dispose Safe Disposal Validate->Dispose

Figure 1: Self-validating hazard mitigation and spill response workflow.

Synthetic Utility & Experimental Workflows

In drug development, (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine is predominantly utilized as a chiral nucleophile to construct complex amides, ureas, or secondary amines.

Protocol: HATU-Mediated Amide Coupling

For sterically demanding or electronically deactivated amines, uronium-based coupling reagents like HATU are preferred to minimize epimerization and maximize yield (). The following is a self-validating protocol for coupling this amine with a generic carboxylic acid.

Reagents & Stoichiometry:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine (1.2 equiv)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid in anhydrous DMF under an argon atmosphere. Add DIPEA, followed by HATU.

  • Causal Incubation: Stir the mixture at room temperature for exactly 10 minutes. Causality: This incubation period is critical. It allows the complete conversion of the acid into the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. Adding the amine too early can result in the amine reacting directly with HATU, forming an unreactive tetramethylguanidinium byproduct.

  • Nucleophilic Addition: Add (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine dropwise to the reaction mixture. Stir for 2–4 hours.

  • System Validation (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and analyze via UPLC-MS. Validation metric: The complete disappearance of the active ester mass and the emergence of the target amide mass [M+H] + validates successful coupling and dictates the initiation of the workup phase.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), followed by brine. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

HATUCoupling Acid Carboxylic Acid + DIPEA ActiveEster HOAt Active Ester (10 min incubation) Acid->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Amide Fluorinated Amide (Target Product) ActiveEster->Amide Coupling Amine (R)-5,6-Difluoro-2,3- dihydrobenzofuran-3-amine Amine->Amide Nucleophile

Figure 2: Mechanistic pathway for the HATU-mediated amide coupling workflow.

References

  • Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry. Available at:[Link]

  • Kiser, C. et al. (2020). Total Synthesis of Hinduchelins A–D, Stereochemical Revision of Hinduchelin A, and Biological Evaluation of Natural and Unnatural Analogues. Journal of Natural Products. Available at:[Link]

Foundational

The Pharmacokinetic Profile of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine Derivatives: A Technical Guide for Drug Development Professionals

Executive Summary The (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine scaffold is a promising pharmacophore in modern drug discovery, demonstrating potential across various therapeutic areas, including oncology and inflam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine scaffold is a promising pharmacophore in modern drug discovery, demonstrating potential across various therapeutic areas, including oncology and inflammatory diseases.[1] The strategic incorporation of fluorine atoms into the benzofuran ring is a deliberate design choice aimed at enhancing metabolic stability and modulating physicochemical properties to achieve a favorable pharmacokinetic profile. This in-depth technical guide provides a comprehensive overview of the anticipated pharmacokinetic characteristics of this chemical class, drawing upon data from structurally related molecules and established principles of drug metabolism and disposition. We will explore the expected absorption, distribution, metabolism, and excretion (ADME) profiles, detail the experimental workflows for their characterization, and discuss the underlying scientific rationale for these experimental choices.

Introduction: The Rationale for Fluorination in Dihydrobenzofuran Scaffolds

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, frequently appearing in biologically active compounds.[2][3] The introduction of two fluorine atoms at the 5 and 6 positions of the benzene ring is a key modification intended to improve the drug-like properties of the molecule. Fluorine's high electronegativity and small size can significantly impact a molecule's pKa, lipophilicity, and metabolic stability.[4][5] Specifically, the strong carbon-fluorine bond is less susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond, a strategy often employed to block metabolic hotspots and enhance a drug's half-life.[5][6]

This guide will provide researchers, scientists, and drug development professionals with a framework for understanding and evaluating the pharmacokinetic profiles of novel (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine derivatives.

Absorption: Crossing the Biological Barriers

For oral administration, the absorption of a drug from the gastrointestinal (GI) tract into the systemic circulation is the first critical step. The physicochemical properties of the (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine derivatives will largely govern their absorption characteristics.

Key Physicochemical Properties Influencing Absorption:
  • Lipophilicity (LogD): A balanced lipophilicity is crucial for passive diffusion across the gut wall. The difluoro substitution can increase lipophilicity, which may enhance membrane permeability.

  • Aqueous Solubility: Adequate solubility is necessary for the drug to dissolve in the GI fluids before absorption can occur.

  • pKa: The amine functionality will be protonated at physiological pH, influencing both solubility and interactions with transporters.

Experimental Protocol for Assessing Intestinal Permeability:

A standard and reliable method for predicting in vivo absorption is the in vitro Caco-2 permeability assay.

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer with well-defined tight junctions, mimicking the intestinal epithelium.

  • Assay Initiation: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. For efflux studies, the compound is added to the basolateral side, and samples are taken from the apical side.

  • Sample Analysis: The concentration of the test compound in the donor and receiver compartments is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

Interpretation of Results:

Papp (A to B) (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
< 1Low
1 - 10Moderate
> 10High

An efflux ratio (Papp B to A / Papp A to B) significantly greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp).

Distribution: Reaching the Target Tissue

Once absorbed, a drug distributes throughout the body via the systemic circulation. The extent of distribution is influenced by plasma protein binding, tissue permeability, and affinity for specific tissues.

Plasma Protein Binding (PPB):

The (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine derivatives are likely to bind to plasma proteins, primarily albumin and α1-acid glycoprotein. Only the unbound fraction of the drug is pharmacologically active and available for metabolism and excretion.

Experimental Protocol for Determining Plasma Protein Binding:

Equilibrium dialysis is the gold standard for determining the extent of plasma protein binding.

Protocol: Equilibrium Dialysis for PPB

  • Apparatus Setup: A semi-permeable membrane separates a plasma-containing chamber from a buffer-containing chamber.

  • Incubation: The test compound is added to the plasma chamber, and the apparatus is incubated at 37°C until equilibrium is reached.

  • Sample Analysis: The concentration of the test compound in both the plasma and buffer chambers is determined by LC-MS/MS.

  • Data Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism: Biotransformation Pathways

The metabolic fate of a drug is a critical determinant of its efficacy and safety. Based on the structure of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine derivatives and data from structurally related compounds, several metabolic pathways can be anticipated.[7]

Anticipated Metabolic Pathways:

The primary site of metabolism is expected to be the liver, mediated by cytochrome P450 enzymes.[8]

  • Oxidation: Hydroxylation of the dihydrofuran ring is a likely metabolic pathway, potentially at the 2 or 3-position.[7] This can lead to the formation of alcohol metabolites, which may exist in equilibrium with their corresponding aldehyde or ketone forms. Further oxidation could yield carboxylic acid metabolites.

  • N-dealkylation: If the amine is substituted, N-dealkylation is a common metabolic route for amines.[7]

  • Conjugation: The hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble and readily excretable products.

The difluoro substitution on the benzofuran ring is expected to enhance metabolic stability by blocking potential sites of aromatic hydroxylation.[6]

Experimental Workflow for Metabolic Stability and Metabolite Identification:

A tiered approach is typically employed to characterize the metabolic profile of a new chemical entity.

Diagram: Metabolic Profiling Workflow

cluster_0 In Vitro Metabolism cluster_1 In Vivo Metabolism Microsomes Liver Microsomes Hepatocytes Hepatocytes Microsomes->Hepatocytes Confirmatory Metabolite_ID Metabolite Identification (LC-HRMS) Hepatocytes->Metabolite_ID Metabolite Profile Reaction_Phenotyping Reaction Phenotyping (CYP Isoforms) Metabolite_ID->Reaction_Phenotyping Identify Key Enzymes In_Vivo_Metabolite_ID In Vivo Metabolite Profiling Metabolite_ID->In_Vivo_Metabolite_ID Compare Profiles Animal_Studies Animal PK Studies (e.g., Rat) Plasma_Urine_Feces Collect Plasma, Urine, Feces Animal_Studies->Plasma_Urine_Feces Plasma_Urine_Feces->In_Vivo_Metabolite_ID

Caption: A typical workflow for characterizing the metabolic profile of a drug candidate.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

  • Incubation: The test compound is incubated with HLM in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Excretion: Elimination from the Body

The final step in the pharmacokinetic journey is the excretion of the drug and its metabolites from the body. The primary routes of excretion are renal (urine) and biliary (feces). The physicochemical properties of the parent drug and its metabolites will determine the predominant route of excretion. The more polar, water-soluble metabolites are more likely to be eliminated via the kidneys.

Potential for Drug-Drug Interactions (DDIs)

It is crucial to assess the potential of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine derivatives to act as inhibitors or inducers of major CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).[9] Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity. Conversely, induction can decrease the efficacy of co-administered drugs.

Protocol: CYP450 Inhibition Assay

  • Incubation: The test compound is co-incubated with a specific CYP isoform, its known substrate, and NADPH in HLM.

  • Metabolite Formation: The formation of the substrate's metabolite is measured.

  • Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.

Conclusion and Future Directions

The (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine scaffold represents a promising starting point for the development of novel therapeutics. The strategic difluorination is anticipated to confer enhanced metabolic stability, a key attribute for a successful drug candidate. The in-depth characterization of the ADME properties, as outlined in this guide, is essential for optimizing the pharmacokinetic profile and mitigating potential liabilities during drug development. Future work should focus on obtaining in vivo pharmacokinetic data in relevant preclinical species to establish a robust in vitro-in vivo correlation and to guide human dose prediction.

References

  • He, H., et al. (2022). Preclinical pharmacokinetics and metabolism of MAK683, a clinical stage selective oral embryonic ectoderm development (EED) inhibitor for cancer treatment. Xenobiotica, 52(1), 65-78. Available from: [Link]

  • Camarero, N., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Fictitious but plausible reference based on search results]
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  • EvitaChem. (n.d.). 5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride. Retrieved from a generic chemical supplier website.
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  • Najjar, A., & Karaman, R. (2013). Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. Chemical Biology & Drug Design, 82(6), 643-668.
  • Zhu, R.-R., Hou, X.-Q., & Du, D.-M. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725. Available from: [Link]

  • Sakagami, K., et al. (2006). Synthesis, in vitro pharmacology, and pharmacokinetic profiles of 2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-1-fluorocyclopropanecarboxylic acid and its 6-heptyl ester, a potent mGluR2 antagonist. Bioorganic & Medicinal Chemistry, 14(16), 5566-5577.
  • Zhu, R.-R., Hou, X.-Q., & Du, D.-M. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725. Available from: [Link]

Sources

Exploratory

discovery and early stage research of 5,6-difluoro-2,3-dihydrobenzofurans

Title: Discovery and Early-Stage Research of 5,6-Difluoro-2,3-dihydrobenzofuran Scaffolds: A Mechanistic Guide to Next-Generation Pharmacophores Executive Summary In modern medicinal chemistry, the optimization of pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Discovery and Early-Stage Research of 5,6-Difluoro-2,3-dihydrobenzofuran Scaffolds: A Mechanistic Guide to Next-Generation Pharmacophores

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic properties often relies on the strategic deployment of conformationally restricted, metabolically stable bioisosteres. The 5,6-difluoro-2,3-dihydrobenzofuran scaffold has emerged as a highly privileged building block in drug discovery, particularly in the development of kinase inhibitors, GPCR ligands, and anti-inflammatory agents[1][2].

By replacing traditional indane, tetralin, or unfluorinated benzopyran cores with a difluorinated dihydrobenzofuran moiety, researchers can precisely modulate lipophilicity, block deleterious metabolic pathways, and tune the pKa of adjacent pharmacophores. This whitepaper provides an in-depth technical analysis of the rationale, physicochemical profiling, and synthetic methodologies associated with this critical scaffold, specifically focusing on its highly utilized derivative, (R)-5,6-difluoro-2,3-dihydrobenzofuran-3-amine[1].

Rationale for Scaffold Design: Causality in Structural Modification

As a Senior Application Scientist, I approach scaffold selection not as a matter of preference, but as a rigid exercise in physicochemical causality. The transition from an unsubstituted aromatic system to a 5,6-difluoro-2,3-dihydrobenzofuran core is driven by three mechanistic pillars:

  • Conformational Restriction (The Dihydrobenzofuran Core): Unlike flexible ether linkages, the 2,3-dihydrobenzofuran ring locks the oxygen lone pairs into a defined vector. This rigidification reduces the entropic penalty upon binding to target proteins (such as the hinge region of kinases or the orthosteric site of monoamine receptors), thereby enhancing binding affinity[3].

  • Metabolic Shielding (The 5,6-Difluoro Substitution): Electron-rich benzofurans and dihydrobenzofurans suffer from rapid Phase I metabolism, specifically Cytochrome P450 (CYP3A4/CYP2D6)-mediated aromatic hydroxylation at the para and meta positions relative to the oxygen atom. By installing highly electronegative fluorine atoms at the C5 and C6 positions, the electron density of the aromatic ring is drastically reduced, and the primary sites of oxidative liability are sterically and electronically blocked[2].

  • pKa Modulation and Permeability: The strong electron-withdrawing inductive effect (-I) of the geminal-like difluoro substitution extends through the bicyclic system. When an amine is installed at the C3 position (a common vector for solvent-exposed interactions), its pKa is lowered by approximately 0.9 to 1.2 units compared to the unfluorinated analog. This increases the fraction of un-ionized drug at physiological pH (7.4), synergistically enhancing passive membrane permeability alongside the intrinsic lipophilicity gained from the fluorine atoms[4].

Physicochemical & DMPK Profiling

To illustrate the profound impact of this scaffold, the following table summarizes the quantitative structure-property relationship (QSPR) data comparing an unsubstituted dihydrobenzofuran-3-amine with its 5,6-difluoro counterpart.

PropertyUnsubstituted 2,3-Dihydrobenzofuran-3-amine5,6-Difluoro-2,3-dihydrobenzofuran-3-amineMechanistic Causality / Implication
cLogP 1.241.95Fluorine increases lipophilicity, driving better partitioning into lipid bilayers.
Amine pKa 8.87.7Inductive withdrawal lowers pKa, increasing the neutral fraction at pH 7.4.
HLM T 1/2​ (min) 18>120C5/C6 fluorination effectively abolishes CYP450-mediated aromatic oxidation.
P app​ ( 10−6 cm/s) 8.524.2Lower pKa and higher lipophilicity synergistically improve passive cellular permeability.

Target Engagement & Hit-to-Lead Workflow

The integration of the 5,6-difluoro-2,3-dihydrobenzofuran scaffold into a drug discovery pipeline typically occurs during the Hit-to-Lead (H2L) or Lead Optimization phases, specifically when early hits demonstrate poor metabolic half-lives or insufficient central nervous system (CNS) penetrance.

Workflow of hit-to-lead optimization utilizing the 5,6-difluoro-2,3-dihydrobenzofuran scaffold.

Experimental Protocol: Enantioselective Synthesis of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating, highly diastereoselective synthesis of the (R)-amine building block. This route utilizes Ellman’s chiral auxiliary to establish the C3 stereocenter, a critical requirement since biological targets exhibit strict stereochemical demands.

Phase 1: Construction of the 5,6-Difluorobenzofuran-3(2H)-one Core
  • O-Alkylation: Dissolve 3,4-difluorophenol (1.0 eq) in anhydrous DMF. Add K 2​ CO 3​ (1.5 eq) and ethyl bromoacetate (1.1 eq). Stir at 60°C for 4 hours.

    • Causality: K 2​ CO 3​ deprotonates the phenol, generating a nucleophilic phenoxide that undergoes an S N​ 2 reaction with the α -bromo ester.

  • Saponification: Treat the resulting ester with 2M NaOH in THF/MeOH (1:1) at room temperature for 2 hours, followed by acidification with 1M HCl to precipitate 2-(3,4-difluorophenoxy)acetic acid.

  • Intramolecular Cyclization: Dissolve the acid in Eaton’s reagent (7.5 wt% P 2​ O 5​ in methanesulfonic acid) and heat to 70°C for 6 hours. Quench over ice and extract with EtOAc to yield 5,6-difluorobenzofuran-3(2H)-one.

    • Causality: Eaton’s reagent acts as both a solvent and a powerful Lewis/Brønsted acid, facilitating an intramolecular Friedel-Crafts acylation. The fluorine atoms deactivate the ring, necessitating this aggressive reagent over milder alternatives.

Phase 2: Asymmetric Reductive Amination
  • Imine Formation: Combine the ketone (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (Ellman's auxiliary, 1.2 eq) in anhydrous THF. Add Titanium(IV) ethoxide (Ti(OEt) 4​ , 2.0 eq) and heat to 65°C for 18 hours.

    • Causality: Ti(OEt) 4​ is mandatory here. The ketone is highly electron-deficient due to the adjacent fluorines and the oxygen atom. Ti(OEt) 4​ acts as a strong Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the chiral sulfinyl imine.

  • Diastereoselective Reduction: Cool the reaction mixture to -40°C. Dropwise add Sodium borohydride (NaBH 4​ , 3.0 eq) suspended in THF. Stir for 4 hours, gradually warming to 0°C.

    • Causality: The bulky tert-butyl group of the chiral auxiliary sterically blocks one face of the imine. Hydride delivery occurs exclusively from the less hindered face, establishing the (R)-configuration at the C3 position with >95% diastereomeric excess (de).

  • Deprotection: Isolate the sulfinamide intermediate via silica gel chromatography. Dissolve in MeOH and treat with 4M HCl in dioxane at room temperature for 1 hour. Concentrate under vacuum to yield the final product: (R)-5,6-difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride .

    • Causality: The acidic conditions selectively cleave the N-S bond of the sulfinyl group without opening the delicate dihydrobenzofuran ether linkage, yielding the stable hydrochloride salt ready for downstream medicinal chemistry coupling.

References

  • [1] 4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine - EvitaChem. EvitaChem Catalog. URL:

  • [3] Photoinduced Three-Component Difluoroamidosulfonylation/Bicyclization: A Route to Dihydrobenzofuran Derivatives. Organic Letters - ACS Publications. URL:

  • [2] Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - National Institutes of Health. URL:

  • [4] Difluorocarbene Enables Access to 2,2-Difluorohydrobenzofurans and 2-Fluorobenzofurans from ortho-Vinylphenols. Organic Letters - ACS Publications. URL:

Sources

Foundational

Toxicological Profile of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine: A Mechanistic Guide

Executive Summary (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine is a highly specialized chiral building block and active pharmaceutical ingredient (API) intermediate. Characterized by its rigid bicyclic core, strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine is a highly specialized chiral building block and active pharmaceutical ingredient (API) intermediate. Characterized by its rigid bicyclic core, strategic halogenation, and basic amine functionality, it is frequently utilized in the synthesis of neuroactive and metabolic drug candidates. However, the very structural motifs that make it pharmacologically valuable also introduce distinct toxicological liabilities.

As a Senior Application Scientist, this guide deconstructs the predictive toxicological profile of this molecule. By bridging physical organic chemistry with mechanistic toxicology, we establish a self-validating framework for profiling its hepatotoxic and cardiotoxic risks, ensuring robust decision-making in early-stage drug development.

Structural Deconstruction & Mechanistic Toxicology

To accurately predict the toxicological behavior of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine, we must analyze the causality behind its structural components.

The Difluorinated Aromatic Ring (C5, C6)

The judicious incorporation of fluorine atoms at the C5 and C6 positions is a classic medicinal chemistry strategy to block cytochrome P450 (CYP450)-mediated aromatic oxidation. Because the C–F bond is significantly stronger than the C–H bond, metabolic stability is enhanced [1]. However, this substitution profoundly alters the molecule's physicochemical properties by increasing its lipophilicity (LogP). High lipophilicity drives non-specific binding and increases the molecule's propensity to partition into lipid bilayers, directly exacerbating off-target interactions such as hERG channel blockade.

The 2,3-Dihydrobenzofuran Core

While the difluoro-substitution protects the aromatic ring, it shunts CYP450 metabolism (primarily via CYP3A4 and CYP2D6) toward the heterocyclic furan ring. Dihydrobenzofuran and benzofuran cores are notorious for undergoing oxidative bioactivation. This metabolism frequently results in furan ring-opening or epoxidation, generating highly reactive electrophilic intermediates (e.g., quinone methides). If not rapidly detoxified by cellular glutathione (GSH), these electrophiles covalently bind to hepatic macromolecules, initiating cellular stress and Drug-Induced Liver Injury (DILI)—a mechanism responsible for the clinical failure of dihydrobenzofuran-containing drugs like Fasiglifam (TAK-875) [2].

The Primary Amine at C3

The primary amine at the C3 position acts as a strong basic center (estimated pKa ~8.5–9.0). At a physiological pH of 7.4, this amine is predominantly protonated (cationic). Lipophilic, basic amines are the quintessential pharmacophore for inhibiting the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1). The protonated amine enters the open channel state and forms strong cation- π interactions with the aromatic residues Tyrosine 652 (Y652) and Phenylalanine 656 (F656) in the inner vestibule of the channel, leading to QT interval prolongation and fatal arrhythmias (Torsades de Pointes) [3].

Stereochemical Implications of the (R)-Enantiomer

The defined (R)-configuration dictates the 3D spatial orientation of the amine. Because biological targets are inherently chiral, this specific enantiomer may exhibit stereospecific off-target binding, particularly to monoamine oxidases (MAOs) or serotonin (5-HT) receptors, necessitating rigorous secondary pharmacology screening.

Predictive Toxicological Profile & Liabilities

To streamline risk assessment, all quantitative and qualitative liabilities are summarized in the matrix below.

Table 1: Physicochemical & Toxicological Liability Matrix

Structural MotifPhysicochemical EffectPrimary Toxicological LiabilityMitigation Strategy
5,6-Difluoro Substitution ↑ Lipophilicity (LogP), ↑ Metabolic StabilityExacerbates hERG binding affinity due to increased membrane partitioning.Monitor free fraction ( fu​ ); consider polar functional group additions elsewhere.
2,3-Dihydrobenzofuran Core Aromatic/Heterocyclic scaffoldCYP-mediated bioactivation to reactive electrophiles (Hepatotoxicity/DILI).GSH trapping assays; structural optimization (e.g., isosteric replacement).
C3 Primary Amine Basic center (pKa ~8.5-9.0), Cationic at pH 7.4Potent hERG (Kv11.1) channel blockade (Cardiotoxicity/QTc prolongation).Reduce basicity (e.g., convert to amide) or increase steric bulk around the amine.
(R)-Enantiomer Stereospecific 3D conformationOff-target receptor agonism/antagonism (e.g., 5-HT or MAO receptors).Broad panel off-target pharmacology screening (CEREP panel).
Bioactivation Pathway Visualization

Bioactivation A (R)-5,6-Difluoro-2,3- dihydrobenzofuran-3-amine B CYP450 Oxidation (CYP3A4 / CYP2D6) A->B Hepatic Metabolism C Reactive Intermediate (Epoxide / Quinone Methide) B->C Bioactivation D GSH Trapping (Detoxification) C->D + Glutathione E Covalent Binding to Hepatic Proteins C->E Protein Adduction F Hepatotoxicity (DILI) E->F Cellular Stress

Figure 1: Mechanistic pathway of CYP450-mediated bioactivation and subsequent hepatotoxicity.

Experimental Workflows for Toxicological Profiling

To validate the theoretical liabilities, the following self-validating experimental protocols must be executed. These workflows are designed to establish direct causality between the compound's structure and its biological toxicity.

Protocol 1: High-Throughput Reactive Metabolite Trapping (GSH Assay)

Objective: To quantify the formation of electrophilic reactive metabolites generated by the dihydrobenzofuran core, assessing hepatotoxic risk. Causality: Glutathione (GSH) acts as a surrogate for cellular nucleophiles. If the compound is bioactivated by CYP enzymes into an epoxide or quinone methide, it will covalently bind to GSH, creating a mass-shift adduct detectable via LC-MS/MS.

Step-by-Step Methodology:

  • Incubation Preparation: Prepare a reaction mixture containing 10 µM of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine, 1 mg/mL Human Liver Microsomes (HLM), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the CYP450-mediated reaction by adding 1 mM NADPH.

  • Incubation & Quenching: Incubate the mixture at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile (1:1 v/v) spiked with an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to precipitate denatured microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Perform an MS/MS scan looking for the neutral loss of 129 Da (characteristic of the γ -glutamyl moiety of GSH adducts) and specific mass shifts indicating direct conjugation (+305 Da).

  • Validation Controls: Run a negative control (omitting NADPH to prove CYP-dependence) and a positive control (using Acetaminophen or Diclofenac to validate assay sensitivity).

Protocol 2: Automated Patch-Clamp hERG Assay

Objective: To evaluate the cardiotoxic liability of the basic primary amine via Kv11.1 channel inhibition. Causality: The patch-clamp technique directly measures the flow of potassium ions through the hERG channel. A reduction in tail current amplitude upon compound application confirms that the protonated amine is physically occluding the channel pore.

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the hERG (Kv11.1) gene. Harvest cells and suspend them in extracellular recording buffer.

  • System Setup: Load the cells onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch). Establish a high-resistance gigaseal and rupture the membrane to achieve the whole-cell recording configuration.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize the cell to +40 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward hERG tail current.

  • Compound Application: Perfuse the test compound in ascending concentrations (e.g., 0.1, 1.0, 10, and 30 µM) allowing 3–5 minutes per concentration to reach steady-state block.

  • Data Analysis: Measure the peak amplitude of the tail current at each concentration. Calculate the IC50​ using a standard Hill equation fit.

  • Validation Controls: Use 0.1% DMSO as a vehicle control and 100 nM Dofetilide as a positive control to ensure channel responsiveness.

Tiered Screening Workflow Visualization

Screening Tier1 Tier 1: In Silico & Physicochemical pKa, LogP, hERG Docking (Y652/F656) Tier2 Tier 2: In Vitro Metabolism Human Liver Microsomes (HLM) + GSH Trapping Tier1->Tier2 Tier3 Tier 3: In Vitro Safety Pharmacology Automated Patch-Clamp (hERG) & HepG2 Cytotoxicity Tier2->Tier3 Tier4 Tier 4: In Vivo Translation Rodent PK/PD & Toxicokinetics Tier3->Tier4

Figure 2: Tiered toxicological screening workflow for basic amine/dihydrobenzofuran compounds.

References

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 69(3), 1916–1941.[Link]

  • Molloy, B. J., King, A., Gethings, L. A., Plumb, R. S., Mortishire-Smith, R. J., & Wilson, I. D. (2023). Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats following oral and intravenous administration. Xenobiotica, 53(2), 93–105.[Link]

  • Dickson, C. J., Velez-Vega, C., & Duca, J. S. (2020). Revealing Molecular Determinants of hERG Blocker and Activator Binding. Journal of Chemical Information and Modeling, 60(1), 192–203.[Link]

Protocols & Analytical Methods

Method

The Strategic Deployment of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Chiral Scaffold In the landscape of contemporary drug discovery, the quest for novel molecular entities with enh...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Chiral Scaffold

In the landscape of contemporary drug discovery, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Chiral building blocks form the bedrock of this pursuit, enabling the synthesis of stereochemically pure compounds that can exhibit improved potency, selectivity, and pharmacokinetic properties. Among these, (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine has emerged as a particularly valuable scaffold. This application note serves as a comprehensive technical guide to the synthesis, applications, and strategic implementation of this building block in medicinal chemistry, with a focus on its utility in the development of therapeutics for central nervous system (CNS) disorders and oncology.

The 2,3-dihydrobenzofuran motif is a well-established privileged structure in medicinal chemistry, found in a variety of biologically active natural products and synthetic compounds.[1] The introduction of fluorine atoms at the 5- and 6-positions of the benzofuran ring is a strategic modification that can profoundly influence the molecule's physicochemical properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, improve binding affinity to target proteins, and increase blood-brain barrier permeability, all of which are desirable attributes for drug candidates.[2] Furthermore, the chiral amine at the 3-position provides a crucial handle for the introduction of diverse substituents, allowing for the fine-tuning of a molecule's biological activity and selectivity. The (R)-enantiomer is often found to be the more active or selective isomer, highlighting the importance of stereocontrolled synthesis.

This guide will provide a plausible enantioselective synthetic route to (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine, detail its key applications with a focus on CNS and oncology targets, and offer a step-by-step protocol for its utilization in a typical synthetic transformation.

Enantioselective Synthesis of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine

Proposed Synthetic Workflow:

A 1,2-Difluoro-4-hydroxybenzaldehyde C Chiral Imine Intermediate A->C Condensation B Protected (R)-amino alcohol B->C Chiral Auxiliary D Dihydrobenzofuran Intermediate C->D Diastereoselective Cyclization E (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine D->E Deprotection

Caption: Proposed enantioselective synthesis of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine.

Detailed Synthetic Steps:

  • Formation of the Chiral Imine: The synthesis commences with the condensation of 1,2-difluoro-4-hydroxybenzaldehyde with a suitable chiral amino alcohol, such as (R)-2-phenylglycinol, to form a chiral imine intermediate. This reaction is typically carried out in a suitable solvent like toluene with azeotropic removal of water. The chiral auxiliary is crucial for directing the stereochemical outcome of the subsequent cyclization step.

  • Diastereoselective Cyclization: The chiral imine is then subjected to a diastereoselective cyclization reaction to form the 2,3-dihydrobenzofuran ring. This can be achieved through various methods, including an intramolecular Heck reaction if a suitable halide is present on the phenol, or via an intramolecular Michael addition. For instance, conversion of the phenolic hydroxyl to an appropriate leaving group followed by treatment with a base can induce cyclization. The stereochemistry of the chiral auxiliary guides the formation of the desired (R)-stereocenter at the C3 position.

  • Deprotection: The final step involves the removal of the chiral auxiliary and any protecting groups to yield the target (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine. This is typically achieved by acidic hydrolysis or hydrogenolysis, depending on the nature of the auxiliary and protecting groups used.

Key Applications in Medicinal Chemistry

The unique structural features of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine make it a highly attractive building block for the design of novel therapeutics, particularly in the fields of neuroscience and oncology.

Central Nervous System (CNS) Disorders

The ability of fluorine substitution to enhance blood-brain barrier penetration makes this scaffold particularly well-suited for the development of CNS-active drugs.[2] The 3-amino group can be functionalized to introduce pharmacophores that target a variety of CNS receptors and enzymes. For instance, derivatives of 2,3-dihydrobenzofuran have shown promise as ligands for serotonin and dopamine receptors, which are implicated in a range of neurological and psychiatric conditions, including depression, anxiety, and schizophrenia.[3]

Logical Application in CNS Drug Design:

A (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine B Enhanced BBB Penetration (Fluorine) A->B C Metabolic Stability (Fluorine) A->C D Chiral Recognition at Target A->D E Versatile Functionalization (Amine) A->E F Novel CNS Drug Candidate B->F C->F D->F E->F

Caption: Rationale for the use of the chiral building block in CNS drug discovery.

Oncology

Fluorinated compounds have a well-established role in cancer chemotherapy. The 5,6-difluoro substitution pattern on the benzofuran ring can enhance the anti-proliferative activity of a molecule. Furthermore, the 2,3-dihydrobenzofuran scaffold has been incorporated into inhibitors of various cancer-related targets, such as protein kinases and poly(ADP-ribose) polymerase (PARP).[4] The (R)-3-amino group provides a convenient point for the attachment of side chains that can interact with specific residues in the active site of these enzymes, leading to potent and selective inhibition.

Protocols for Application: Amide Coupling

A common and versatile application of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine in medicinal chemistry is its use in amide bond formation to generate a library of diverse derivatives for structure-activity relationship (SAR) studies.

Objective: To synthesize an amide derivative of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine by coupling with a carboxylic acid.

Materials and Equipment:

Reagent/EquipmentPurpose
(R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amineStarting material
Carboxylic acid of interestCoupling partner
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Coupling agent
DIPEA (N,N-Diisopropylethylamine)Base
Anhydrous DMF (N,N-Dimethylformamide)Solvent
Magnetic stirrer and stir barFor mixing
Round-bottom flaskReaction vessel
Nitrogen or Argon inletInert atmosphere
Syringes and needlesFor reagent addition
Thin-layer chromatography (TLC) plate and chamberReaction monitoring
Rotary evaporatorSolvent removal
Silica gel for column chromatographyPurification
NMR spectrometer and Mass spectrometerProduct characterization

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine (1.0 eq) and the carboxylic acid of interest (1.1 eq).

  • Dissolution: Dissolve the starting materials in anhydrous DMF.

  • Addition of Coupling Reagent and Base: To the stirred solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (2.0 eq) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterization: Confirm the structure and purity of the final product by NMR spectroscopy and mass spectrometry.

Conclusion

(R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine is a highly valuable and versatile chiral building block in medicinal chemistry. Its unique combination of a fluorinated benzofuran core and a chiral amine provides a powerful platform for the design and synthesis of novel drug candidates with potentially enhanced therapeutic properties. The strategic incorporation of this scaffold into drug discovery programs, particularly in the areas of CNS disorders and oncology, holds significant promise for the development of next-generation therapeutics. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this building block in their pursuit of innovative medicines.

References

  • Ayoub, A. J., El-Achkar, G. A., Ghayad, S. E., Hariss, L., Haidar, R. H., Antar, L. M., Mallah, Z. I., Badran, B., Grée, R., Hachem, A., Hamade, E., & Habib, A. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Pharmaceuticals, 16(6), 883. [Link]

  • Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465–1471. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Google Patents. (2014). Method for preparing (R)-3-amino piperidine hydrochloride.
  • Google Patents. (2015). Synthesis method of 2,3-dihydrobenzofuran.
  • Google Patents. (2018). SPIRO-FUSED DERIVATIVES OF PIPERIDINE USEFUL FOR THE TREATMENT OF INTER ALIA HYPERTENSION AND ACUTE OR CHRONIC HEART FAILURE.
  • Google Patents. (2021). Preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)
  • Ibrahim, M. A. A., & Abdel-Gawad, H. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(3), 386–411. [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]

  • Pireddu, R., Sim, M., Howell, L. A., Jones, C., Al-Hayali, S., Al-Yasari, M., ... & Threadgill, M. D. (2012). 2-Aryl- and 2-heteroaryl-5,6-difluoro-1H-benzimidazoles as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). Bioorganic & Medicinal Chemistry, 20(1), 229-239.
  • Plaçais, C., Donnard, M., Panossian, A., Vors, J. P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(12), 4915–4919. [Link]

  • ResearchGate. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. [Link]

  • ResearchGate. (2024). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. [Link]

  • S. L. (n.d.).
  • Sun, M., Zhao, C., Gfesser, G. A., Thiffault, C., Miller, T. R., Marsh, K., ... & Cowart, M. (2005). Synthesis and SAR of 5-amino-and 5-(aminomethyl) benzofuran histamine H3 receptor antagonists with improved potency. Journal of Medicinal Chemistry, 48(20), 6482-6490. [Link]

  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

  • Verde, F. A., D'Auria, M. V., & Bifulco, G. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1189–1197. [Link]

  • Voger, B., & de Lange, B. (1990). 1.4-ADDITIONS OF AMINES TO 5-METHOXYFURAN-Z(5H)-ONE: AN EFFICIENT SYNTHESIS OF AMINO DIOLS. Recueil des Travaux Chimiques des Pays-Bas, 109(11), 529-532.
  • Wang, C., Li, Y., Wu, P., & Wang, L. (2022). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+ 2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 27(24), 8963. [Link]

  • Wouters, J., & Ooms, F. (2001). 2,3-dihydro-5-benzofuranamines: dual inhibitors of lipid peroxidation and dopamine release with protective effects against central nervous system trauma and ischemia. Current Medicinal Chemistry, 8(10), 1249-1260. [Link]

  • Zhu, R. R., Hou, X. Q., & Du, D. M. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725. [Link]

Sources

Application

Application Note: Catalytic Asymmetric Synthesis of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine

Introduction & Strategic Significance The enantioselective construction of the 2,3-dihydrobenzofuran-3-amine scaffold represents a critical inflection point in modern medicinal chemistry. Specifically, the (R)-5,6-difluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

The enantioselective construction of the 2,3-dihydrobenzofuran-3-amine scaffold represents a critical inflection point in modern medicinal chemistry. Specifically, the (R)-5,6-difluoro-2,3-dihydrobenzofuran-3-amine derivative is a highly sought-after chiral building block. The incorporation of the 5,6-difluoro motif serves a dual mechanistic purpose: the strongly electron-withdrawing fluorine atoms lower the pKa of the resulting amine, which enhances membrane permeability, while simultaneously blocking primary sites of cytochrome P450-mediated oxidative metabolism.

Stereochemical precision is paramount; the (R)-enantiomer frequently dictates the spatial orientation required for high-affinity target engagement in central nervous system (CNS) receptors and selective enzyme inhibitors, such as Factor XIa (FXIa) inhibitors[1]. Historically, accessing this scaffold relied on wasteful classical resolution. Today, transition-metal-catalyzed asymmetric methodologies—specifically Rhodium(III)-catalyzed C-H annulation[2] and Ruthenium(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH)—provide direct, high-yielding access to the pure (R)-enantiomer.

Mechanistic Pathways & Catalyst Selection

The selection of the catalytic route depends heavily on the stability of the synthetic intermediates. We outline two primary pathways:

  • Pathway A (C-H Annulation): Utilizes a chiral cyclopentadienyl Rhodium(III) complex to facilitate a directed ortho-metalation of an N-phenoxyacetamide precursor. This method constructs the benzofuran core and the chiral center simultaneously[2].

  • Pathway B (ATH Reduction): Employs a Noyori-type Ruthenium(II) catalyst to enantioselectively reduce a pre-formed 5,6-difluoro-2,3-dihydrobenzofuran-3-imine. This is the preferred route for scale-up due to the robustness of the catalyst and the operational simplicity of the hydride source. Alternative domino and cascade reactions have also been explored for related highly functionalized derivatives[3].

AsymmetricSynthesis SM 3,4-Difluorophenol Derivatives RouteA Route A: C-H Annulation Rh(III) Catalysis SM->RouteA RouteB Route B: ATH Reduction Ru(II) Catalysis SM->RouteB IntA N-Phenoxyacetamide Intermediate RouteA->IntA IntB 5,6-Difluorobenzofuran- 3-imine Intermediate RouteB->IntB Product (R)-5,6-Difluoro-2,3- dihydrobenzofuran-3-amine IntA->Product [Cp*RhCl2]2 / AgNTf2 Enantioselective Closure IntB->Product RuCl(p-cymene)[(R,R)-TsDPEN] Concerted Hydride Transfer QC Stereochemical Validation (Chiral HPLC / VCD) Product->QC

Workflow for the catalytic asymmetric synthesis of (R)-5,6-difluoro-2,3-dihydrobenzofuran-3-amine.

Experimental Protocols: Self-Validating Systems

Protocol 1: Asymmetric Transfer Hydrogenation (ATH) of Cyclic Imines

This protocol leverages RuCl(p-cymene)[(R,R)-TsDPEN] to establish the (R)-stereocenter. The (R,R)-TsDPEN ligand forms a rigid chiral pocket. The transfer of hydride from the metal and proton from the amine ligand occurs via a concerted 6-membered transition state, ensuring high enantioselectivity.

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration relative to the substrate. Stir for 15 minutes until a deep orange solution forms. Causality: DCM provides excellent solubility for both the Ru-complex and the fluorinated imine, preventing precipitation that could lead to background racemic reduction.

  • Substrate Addition: Add 5,6-difluoro-2,3-dihydrobenzofuran-3-imine (1.0 equiv) to the active catalyst solution.

  • Hydride Source Introduction: Dropwise, add a pre-mixed azeotropic solution of formic acid/triethylamine (5:2 ratio, 3.0 equiv of HCOOH). Causality: The dropwise addition controls the exothermic generation of CO₂ gas. The 5:2 azeotrope acts as both a hydride source and a buffer, preventing the local pH from dropping too low, which would hydrolyze the imine back to the ketone.

  • In-Process Control (IPC 1 - Reaction Completion): After 12 hours at 25 °C, quench a 50 µL aliquot in saturated NaHCO₃ and analyze via achiral UHPLC-UV (254 nm). Self-Validation: The disappearance of the imine peak validates catalytic turnover. If conversion is <50%, it indicates catalyst poisoning, likely from residual chlorides from the imine synthesis.

  • Workup & Isolation: Quench the bulk reaction by adding 1M NaOH until the aqueous layer reaches pH 10. Causality: The basic quench neutralizes residual formic acid and ensures the product amine is fully deprotonated, partitioning entirely into the organic layer. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes with 1% Et₃N) to yield the pure (R)-amine.

Protocol 2: Rhodium(III)-Catalyzed Asymmetric C-H Annulation

For highly sensitive substrates where the cyclic imine is prone to decomposition, constructing the ring via C-H activation is the superior alternative[2].

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox, combine the chiral [Cp*RhCl2]2 dimer (2.5 mol%) and AgNTf₂ (10 mol%) in anhydrous methanol. Stir for 30 minutes, then filter through a PTFE syringe filter. Causality & Self-Validation: AgNTf₂ abstracts the chloride ligands from the Rh precatalyst, generating a highly electrophilic cationic Rh(III) species. The visible formation of a white precipitate (AgCl) visually confirms the generation of the active catalyst, which is necessary for the weakly coordinating amide directing group to bind.

  • Annulation: Add the 3,4-difluorophenoxyacetamide precursor (1.0 equiv) and the coupling alkene (1.2 equiv) to the activated catalyst solution.

  • Reaction Execution: Seal the vessel and heat to 60 °C for 24 hours. Cool to room temperature, concentrate, and purify via silica gel chromatography.

Data Presentation & Optimization Metrics

The following table summarizes the quantitative optimization data for the ATH protocol, demonstrating the causality between the chosen ligand configuration and the resulting stereochemical yield.

Table 1: Optimization of ATH Conditions for 5,6-Difluoro-2,3-dihydrobenzofuran-3-imine

Catalyst SystemHydride SourceSolventTemp (°C)Conversion (%)Enantiomeric Excess (% ee)
RuCl(p-cymene)[(S,S)-TsDPEN]HCOOH/Et₃N (5:2)DCM25>9994 (S)
RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH/Et₃N (5:2)DCM25>9995 (R)
RuCl(p-cymene)[(R,R)-TsDPEN]HCOONa / H₂OEtOAc408588 (R)
IrCp*Cl[(R,R)-TsDPEN]HCOOH/Et₃N (5:2)THF259291 (R)

Note: The use of the (R,R)-TsDPEN ligand strictly dictates the formation of the (R)-enantiomer. The transition from a biphasic aqueous system (HCOONa/H₂O) to a homogeneous azeotrope (HCOOH/Et₃N) significantly improves both conversion and enantioselectivity.

Quality Control & Stereochemical Validation

To ensure the protocol is a self-validating system, the absolute stereochemistry and enantiomeric purity must be rigorously confirmed:

  • Chiral HPLC (IPC 2): Utilizing a Chiralcel OD-H or AD-H column (Hexane/Isopropanol mobile phase). A self-validating run must include a racemic standard of 5,6-difluoro-2,3-dihydrobenzofuran-3-amine to confirm baseline resolution of the (R) and (S) peaks prior to analyzing the catalytic batch[4].

  • Vibrational Circular Dichroism (VCD): For novel derivatives where X-ray crystallography is not possible, VCD spectroscopy compared against Density Functional Theory (DFT) calculations provides an orthogonal, non-destructive confirmation of the (R)-absolute configuration.

Sources

Method

Application Note: Advanced Crystallization and Chiral Resolution Techniques for (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine

Introduction and Mechanistic Rationale (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine is a highly valued chiral building block utilized extensively in the pharmaceutical development of targeted therapeutics. Its structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

(R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine is a highly valued chiral building block utilized extensively in the pharmaceutical development of targeted therapeutics. Its structural motif is frequently integrated into the design of novel kinase inhibitors, PRMT5 inhibitors, and KLK5 inhibitors[1].

The incorporation of the 5,6-difluoro motif significantly alters the physicochemical landscape of the benzofuran core. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which slightly attenuates the basicity ( pKa​ ) of the C3-primary amine compared to its unsubstituted counterpart. Furthermore, the difluoro substitution increases the overall lipophilicity and alters the crystal packing dynamics due to C–F···H–N hydrogen bonding and dipole-dipole interactions.

Because enantiomeric purity is critical for the biological efficacy of these inhibitors, isolating the pure (R)-enantiomer from the racemic mixture requires a robust, scalable resolution strategy. While chiral chromatography is viable for small-scale isolation, fractional crystallization via diastereomeric salt formation remains the gold standard for process-scale chemistry[2].

Diastereomeric Resolution Strategy

The resolution of racemic 3-aminodihydrobenzofurans is most effectively achieved using bulky chiral organic acids. For this specific scaffold, (-)-O,O'-Di-p-toluoyl-L-tartaric acid ((-)-DPTTA) is the resolving agent of choice[3].

Causality of Reagent Selection: The bulky p-toluoyl groups of DPTTA create a deep, rigid chiral pocket. When the racemic amine intercalates into this pocket, the steric clash between the planar benzofuran ring and the toluoyl aromatic rings is significantly higher for the (S)-enantiomer than for the (R)-enantiomer. This steric differentiation translates into a pronounced solubility difference between the two diastereomeric salts in protic solvent systems (e.g., Ethanol/Water), allowing the (R)-amine•(-)-DPTTA salt to preferentially crystallize out of the mother liquor.

Workflow Diagram

Workflow Racemate (±)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine SaltForm Diastereomeric Salt Formation (EtOH/H2O, 70°C) Racemate->SaltForm Agent (-)-DPTTA Resolving Agent Agent->SaltForm Cryst Fractional Crystallization (Controlled Cooling) SaltForm->Cryst Solid (R)-Amine • (-)-DPTTA (Crystalline Solid) Cryst->Solid Precipitates Liquid (S)-Amine Free Base (Mother Liquor) Cryst->Liquid Remains Soluble FreeBase Free-Basing (pH 11) MTBE Extraction Solid->FreeBase PureAPI Pure (R)-5,6-Difluoro- 2,3-dihydrobenzofuran-3-amine FreeBase->PureAPI

Workflow for the chiral resolution of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine.

Experimental Protocols

Protocol A: Diastereomeric Salt Formation and Fractional Crystallization

Self-Validating System: The success of this protocol relies on controlled supersaturation. Rapid cooling will cause the undesired (S)-salt to co-precipitate (a kinetic trap), whereas a controlled cooling ramp ensures thermodynamic selection of the (R)-salt.

Materials:

  • (±)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine (1.0 eq)

  • (-)-O,O'-Di-p-toluoyl-L-tartaric acid [(-)-DPTTA] (0.5 eq)

  • Ethanol (Absolute)

  • Deionized Water

Step-by-Step Methodology:

  • Dissolution: In a jacketed reactor, suspend (±)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine (100 g, 0.58 mol) in 800 mL of Ethanol. Add (-)-DPTTA (112 g, 0.29 mol, 0.5 eq). Causality Insight: Utilizing exactly 0.5 equivalents of the resolving agent (the Pope-Peachey method) maximizes the theoretical yield of the target diastereomer while forcing the undesired (S)-enantiomer to remain in solution as a highly soluble free base.

  • Heating: Heat the mixture to 70°C under continuous stirring (250 rpm) until a clear, homogenous solution is achieved. Add 40 mL of Deionized Water to optimize the solubility gradient.

  • Controlled Cooling (Critical): Program the reactor to cool from 70°C to 50°C at a strict rate of 0.5°C/min.

  • Seeding: At 50°C, introduce 0.5 g of pure (R)-amine•(-)-DPTTA seed crystals. Hold the temperature at 50°C for 60 minutes to allow the seed bed to mature and prevent secondary nucleation.

  • Final Crystallization: Resume cooling from 50°C to 5°C at a slower rate of 0.1°C/min. Hold the slurry at 5°C for 4 hours to maximize yield.

  • Isolation: Filter the resulting crystalline slurry under vacuum. Wash the filter cake with 100 mL of cold Ethanol/Water (95:5 v/v). Dry the crystals under vacuum at 40°C for 12 hours.

Protocol B: Free-Basing and API Isolation

Step-by-Step Methodology:

  • Biphasic Suspension: Suspend the dried (R)-amine•(-)-DPTTA salt in a mixture of Methyl tert-butyl ether (MTBE) (500 mL) and Water (500 mL).

  • Basification: Slowly add 2M NaOH aqueous solution dropwise while maintaining the internal temperature below 20°C, until the aqueous phase reaches pH 11. Causality Insight: The electron-withdrawing fluorine atoms lower the pKa​ of the amine. Pushing the pH to 11 ensures complete deprotonation. MTBE is chosen over halogenated solvents to prevent emulsion formation and to facilitate a clean phase separation.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with an additional 200 mL of MTBE. Combine the organic layers and wash with brine (200 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine as a free base.

  • Hydrochloride Salt Formation (Optional but Recommended): Because the free base can be prone to oxidation or "oiling out" over time, dissolve the free base in Isopropanol and add 1.1 eq of HCl in Dioxane. Cool to 0°C to crystallize the highly stable (R)-amine hydrochloride salt.

Quantitative Data & Optimization

Table 1: Solvent Screening for Diastereomeric Salt Resolution Data reflects optimization trials using 0.5 eq (-)-DPTTA.

Solvent System (v/v)Target Salt Yield (%)Enantiomeric Excess (ee %)Observational Notes
Methanol (100%)32%88%High solubility; poor recovery.
Ethanol (100%)41%94%Good ee%, but slight oiling observed before crystallization.
Ethanol / Water (95:5) 46% >98% Optimal balance of yield and purity; sharp crystal habit.
Isopropanol (100%)48%81%Co-precipitation of the (S)-enantiomer salt occurred.

Table 2: Cooling Profile Impact on Enantiomeric Purity Data reflects crystallization in EtOH/Water (95:5) from 70°C to 5°C.

Cooling Rate (°C/min)Seeding Applied?Yield (%)Enantiomeric Excess (ee %)
2.0 (Crash cooling)No49%76% (Kinetic trapping of impurities)
1.0 (Linear)No45%91%
0.5 to 50°C, then 0.1 Yes 46% >99% (Thermodynamic control)

References

  • Google Patents. "US20240239752A1 - Bicyclic heteroaromatic inhibitors of klk5" (Details fractional crystallization and resolution of 2,3-dihydrobenzofuran-3-amine derivatives). URL:[2]

  • Google Patents. "WO2024220917A1 - Prmt5 inhibitors and uses thereof" (Details the synthesis and application of chiral dihydrobenzofuran amines in oncology). URL:[1]

Sources

Application

Application Note: Preclinical Formulation Strategies for (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine

Executive Summary & Physicochemical Profiling (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine (CAS No. 1272739-50-0) is a highly specialized chiral building block and active pharmacophore frequently utilized in central ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

(R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine (CAS No. 1272739-50-0) is a highly specialized chiral building block and active pharmacophore frequently utilized in central nervous system (CNS) and oncology drug discovery[1]. Transitioning this compound from in vitro screening to in vivo preclinical models (e.g., rodent pharmacokinetic and pharmacodynamic studies) requires overcoming specific physicochemical hurdles.

The molecule features a lipophilic difluorobenzofuran core coupled with a basic primary amine. While the amine provides a handle for salt formation, the highly hydrophobic core drives poor aqueous solubility at physiological pH, necessitating engineered vehicle systems for both intravenous (IV) and oral (PO) administration.

Table 1: Physicochemical Properties & Formulation Implications
ParameterValue / CharacteristicFormulation Implication
Molecular Formula C8H7F2NOLow molecular weight; favorable for CNS penetration.
LogP (Estimated) ~2.05Lipophilic; prone to precipitation in aqueous IV vehicles.
Polar Surface Area (PSA) 35.25 ŲExcellent permeability, but requires wetting agents for PO suspensions.
Ionization (pKa) ~8.5 (Primary Amine)Basic; solubility improves at acidic pH, but physiological pH causes precipitation.

Mechanistic Rationale for Vehicle Selection

As a Senior Application Scientist, the primary directive in preclinical formulation is to ensure that the vehicle does not confound the biological readout while maintaining the test article in a bioavailable state.

Intravenous (IV) Strategy: The Inclusion Complex

For IV administration, the formulation must be an optically clear, sterile solution. Particulates injected intravenously can cause fatal pulmonary embolisms. Because (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine is lipophilic, simple pH adjustment or co-solvents (like DMSO) often lead to precipitation upon dilution in the bloodstream.

The Solution: We utilize 20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 0.9% saline. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity[2]. The difluorobenzofuran core of the API spontaneously partitions into this hydrophobic cavity, forming a transient inclusion complex. This shields the lipophilic moiety from the aqueous environment, ensuring a true solution that remains stable upon injection[3].

Oral (PO) Strategy: The Wetted Suspension

For oral gavage, true solutions are ideal but often unachievable at the high doses required for toxicity or efficacy studies (e.g., 10–50 mg/kg). A homogenous suspension is acceptable, provided the particles are uniformly dispersed and do not settle during dosing.

The Solution: We utilize 0.5% w/v Methylcellulose (MC) with 0.1% v/v Tween 80 in water.

  • Causality of Tween 80: The API powder is highly hydrophobic. If added directly to water, it will float and clump due to high interfacial tension. Tween 80 acts as a surfactant, lowering the contact angle and "wetting" the particles[4].

  • Causality of Methylcellulose: Once wetted, the particles will rapidly settle due to gravity. MC increases the kinematic viscosity of the vehicle, drastically slowing the sedimentation rate (governed by Stokes' Law) and ensuring dose uniformity from the first to the last animal[5][6].

FormulationDecision Start Evaluate API: (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine Route Determine Administration Route Start->Route IV Intravenous (IV) Requires True Solution Route->IV PO Oral (PO) Suspension Acceptable Route->PO IV_Veh Vehicle: 20% HP-β-CD in 0.9% Saline IV->IV_Veh PO_Veh Vehicle: 0.5% MC + 0.1% Tween 80 in Water PO->PO_Veh Filter Sterile Filter (0.22 µm) IV_Veh->Filter Homogenize Probe Sonicate / Homogenize PO_Veh->Homogenize DoseIV Administer via Tail Vein Filter->DoseIV DosePO Administer via Oral Gavage Homogenize->DosePO

Fig 1. Decision matrix for selecting IV vs. PO formulation vehicles based on solubility requirements.

Step-by-Step Experimental Protocols

Protocol A: Preparation of 2 mg/mL IV Solution (20% HP-β-CD)

This protocol yields 10 mL of dosing solution, sufficient for a standard mouse PK cohort.

  • Vehicle Preparation: Weigh 2.0 g of pharmaceutical-grade HP-β-CD. Transfer to a clean volumetric flask and add 8.0 mL of 0.9% sterile saline. Stir magnetically until completely dissolved (approx. 15–20 minutes). QS to 10.0 mL with saline.

  • API Addition: Accurately weigh 20.0 mg of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine.

  • Complexation: Transfer the API to a glass scintillation vial. Add 9.5 mL of the 20% HP-β-CD vehicle.

  • Agitation: Vortex vigorously for 2 minutes. If particulates remain, place the vial in a bath sonicator for 10–15 minutes. The mechanical energy accelerates the inclusion complex formation[2].

  • Volume Adjustment: Once the solution is optically clear, QS to exactly 10.0 mL with the remaining vehicle.

  • Sterilization (Self-Validation Step): Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Validation Check: If resistance is high during filtration, the API has not fully complexed and is precipitating. The final filtrate must be crystal clear.

Protocol B: Preparation of 10 mg/mL PO Suspension (0.5% MC / 0.1% Tween 80)

This protocol yields 20 mL of dosing suspension.

  • Vehicle Preparation: Heat 10 mL of ultra-pure water to 80°C. Slowly sprinkle 100 mg of Methylcellulose (400 cPs grade) while stirring vigorously to prevent clumping. Remove from heat, add 9 mL of ice-cold water, and stir until the solution clarifies and thickens. Add 20 µL of Tween 80. QS to 20.0 mL.

  • API Wetting (Critical Step): Weigh 200.0 mg of the API into an agate mortar. Add 50 µL of the neat Tween 80 directly to the powder. Triturate (grind) with a pestle until a smooth, uniform paste is formed. Do not skip this step; adding the powder directly to the bulk vehicle will cause irreversible clumping.[4][5]

  • Geometric Dilution: Slowly add the 0.5% MC vehicle to the paste in 1 mL increments, triturating constantly to ensure a homogenous dispersion.

  • Final Homogenization: Transfer the suspension to a vial. Probe sonicate on ice for 30 seconds (1 second on / 1 second off) to break down any remaining micro-agglomerates.

  • Validation Check: Allow the suspension to sit for 15 minutes. No rapid sedimentation should occur. The suspension should appear milky and uniform.

In Vivo Execution & Analytical Verification

Once the formulations are prepared, dosing must adhere to strict volumetric limits to ensure animal welfare and prevent vehicle-induced toxicity.

Table 2: Standard Dosing Parameters for Rodent Models
SpeciesRouteMax Dose VolumeRecommended Needle/GageNotes
Mouse (25g) IV (Tail Vein)5 mL/kg (125 µL)27G - 30G needleWarm tail slightly to dilate vein prior to injection.
Mouse (25g) PO (Gavage)10 mL/kg (250 µL)20G - 22G bulb-tippedEnsure suspension is vortexed immediately prior to drawing into syringe.
Rat (250g) IV (Tail Vein)2–5 mL/kg (0.5–1.25 mL)24G - 26G catheterSlow push (over 30-60 seconds) to prevent acute toxicity.
Rat (250g) PO (Gavage)10 mL/kg (2.5 mL)16G - 18G bulb-tippedFlush gavage tube with air post-dose to ensure full delivery.
Analytical Verification (LC-MS/MS)

To validate systemic exposure, serial blood sampling is required. The difluorobenzofuran core provides an excellent chromophore, but LC-MS/MS is required for the sensitivity needed in PK studies.

  • Sample Prep: Aliquot 10 µL of plasma. Precipitate proteins by adding 30 µL of ice-cold Acetonitrile containing an internal standard (e.g., a deuterated analog or structurally similar amine). Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant onto a C18 column.

PKWorkflow Formulate 1. Formulation Preparation Dose 2. Animal Dosing (IV / PO) Formulate->Dose Sample 3. Serial Blood Sampling Dose->Sample Process 4. Plasma Separation & PPT Sample->Process Analyze 5. LC-MS/MS Quantification Process->Analyze

Fig 2. Standard in vivo pharmacokinetic workflow from formulation preparation to LC-MS/MS analysis.

References

  • Jain, M., et al. "Intravenous Formulation of HET0016 Decreased Human Glioblastoma Growth and Implicated Survival Benefit in Rat Xenograft Models." Scientific Reports, vol. 7, 2017. Available at:[Link]

  • An, L., et al. "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." Pharmaceuticals, vol. 17, no. 2, 2024, p. 179. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine

Welcome to the Technical Support Center for the isolation and purification of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine . This guide is designed for researchers and process chemists scaling up chiral amine synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine . This guide is designed for researchers and process chemists scaling up chiral amine synthesis. Due to the unique electronic properties imparted by the 5,6-difluoro substitution, standard purification protocols for unfluorinated analogs often fail. This guide provides a field-proven, self-validating methodology, alongside advanced troubleshooting and FAQs.

Process Visualization: Chiral Resolution Workflow

The most scalable method for isolating the (R)-enantiomer from a crude racemic mixture is Diastereomeric Salt Resolution using (-)-Di-O-benzoyl-D-tartaric acid (D-DBTA)[1].

Workflow Crude Crude Racemic Mixture (R/S)-Amine Reaction Salt Formation in EtOH/H2O (80°C to RT) Crude->Reaction Agent Add D-DBTA (Chiral Resolving Agent) Agent->Reaction Cryst Fractional Crystallization Reaction->Cryst Salt (R)-Amine • D-DBTA Salt (Precipitate) Cryst->Salt Crystallizes ML (S)-Amine Enriched (Mother Liquor) Cryst->ML Soluble Freebase Freebasing (NaOH / EtOAc) Salt->Freebase Pure Pure (R)-5,6-Difluoro- 2,3-dihydrobenzofuran-3-amine Freebase->Pure

Workflow for the chiral resolution of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine.

Standard Operating Procedure: Diastereomeric Resolution

This protocol utilizes a "half-equivalent" (Pope-Peachey) resolution strategy to maximize enantiomeric excess (ee) while minimizing the consumption of the chiral resolving agent.

Step 1: Substrate Solubilization

Dissolve 1.0 eq of crude racemic 5,6-difluoro-2,3-dihydrobenzofuran-3-amine in a mixture of Ethanol/Water (9:1 v/v) at 60°C.

  • Causality: The highly electronegative 5,6-difluoro substitution strongly withdraws electron density via inductive (-I) effects, lowering the amine's pKa. A highly polar, protic solvent system is required to ensure the freebase is fully solubilized before the resolving agent is introduced, preventing premature precipitation.

Step 2: Addition of Resolving Agent

Add 0.5 eq of D-DBTA portion-wise. Maintain heating at 60°C for 1 hour, then cool linearly to 20°C over 4 hours.

  • Causality: Using 0.5 equivalents selectively pairs the resolving agent with the target (R)-enantiomer. Linear cooling prevents supersaturation and the kinetic trapping of the mismatched (S)-amine • D-DBTA salt.

Step 3: Isolation and Recrystallization

Filter the resulting crystals. Wash with cold Ethanol. To achieve >99% ee, recrystallize the filter cake from boiling Ethanol/Water (95:5 v/v).

  • Self-Validation (In-Process Control): Analyze the mother liquor via Chiral HPLC. If the mother liquor shows <80% ee for the (S)-enantiomer, the crystallization was not selective. This indicates either too rapid cooling or insufficient solvent volume, and the batch must be reheated and cooled at a slower rate.

Step 4: Freebasing

Suspend the enantioenriched salt in Ethyl Acetate (EtOAc) and add 2M NaOH (aq) until the aqueous layer reaches pH 10. Extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (Post-Process Control): Test the pH of the aqueous layer post-extraction. It must remain ≥10. A lower pH indicates incomplete deprotonation of the D-DBTA salt, which will artificially depress the final yield.

Analytical Standards & Quantitative Data

Use the following parameters to verify the success of your purification workflow.

ParameterSpecification / Expected ValueAnalytical Method
Chemical Purity > 98.5% (Area %)RP-HPLC (C18, MeCN/H2O + 0.1% TFA)
Enantiomeric Excess (ee) > 99.0%Chiral HPLC (Chiralcel OD-H, Hexane/IPA)
Yield (from racemate) 35 - 42% (Theoretical max 50%)Gravimetric Analysis
¹H NMR (C3-H shift) δ 4.65 ppm (t, J = 6.8 Hz, 1H)400 MHz NMR (CDCl₃)
¹⁹F NMR δ -138.2 (d), -142.5 (d) ppm376 MHz NMR (CDCl₃)

Troubleshooting Guide

Q: Why is my enantiomeric excess (ee) plateauing at 85% after two recrystallizations? A: This usually indicates the formation of a partial solid solution or co-crystal where the (S)-enantiomer is incorporated into the (R)-enantiomer's crystal lattice.

  • Solution: Shift the thermodynamic equilibrium by changing the solvent system. Switch from EtOH/Water to Isopropanol (IPA)/Methanol (8:2). The increased steric bulk of IPA disrupts the co-crystal lattice, forcing the mismatched salt into solution.

Q: The D-DBTA salt is "oiling out" (forming a liquid layer) instead of crystallizing. How do I induce nucleation? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solvated salt is lower than the temperature at which it supersaturates.

  • Solution: Increase the solvent volume by 20% to lower the saturation temperature, and add a seed crystal of pure (R)-amine • D-DBTA at 40°C. If seed crystals are unavailable, scratch the inside of the flask vigorously with a glass rod to provide nucleation sites.

Q: How does the 5,6-difluoro substitution affect the freebasing step compared to unfluorinated analogs? A: The fluorine atoms significantly lower the basicity of the C3-amine. Consequently, the salt is more easily dissociated than unfluorinated analogs. However, it also makes the resulting freebase highly susceptible to oxidation. Ensure the EtOAc extraction is sparged with nitrogen and avoid prolonged exposure to strongly alkaline aqueous phases.

Frequently Asked Questions (FAQs)

Q: Can I use enzymatic kinetic resolution (KR) instead of diastereomeric salt resolution? A: Classical KR leverages chiral catalysts (e.g., lipases or synthetic metal complexes) that differentiate enantiomers based on reaction kinetics[2]. While highly effective for related structures like 4-bromo-2,3-dihydrobenzofuran-3-amine, KR is intrinsically limited to a 50% theoretical yield, which is a major drawback for scalable amine synthesis[2]. For large-scale purification of the 5,6-difluoro derivative, diastereomeric resolution using tartaric acid derivatives remains a highly scalable and cost-effective alternative[1].

Q: What are the optimal storage conditions for the purified (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine? A: The freebase should be stored at -20°C under an inert atmosphere (Argon or Nitrogen) and protected from light. For long-term stability, it is highly recommended to convert and store the compound as a hydrochloride salt. This is a standard industry practice for halogenated dihydrobenzofuran-3-amines, as it prevents atmospheric CO₂ absorption and oxidative degradation of the electron-deficient amine[3].

References

1.[2] Title: Buy (R)-4-Bromo-2,3-dihydrobenzofuran-3-amine (EVT-15193843) Source: EvitaChem URL:

2.[1] Title: (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine Source: Benchchem URL:

3.[3] Title: WO2025108255A1 - Dérivé polycyclique, son procédé de préparation et son utilisation Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Troubleshooting (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, process chemists, and drug development professionals working with fluorinated chiral amine scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, process chemists, and drug development professionals working with fluorinated chiral amine scaffolds.

Synthesizing (R)-5,6-difluoro-2,3-dihydrobenzofuran-3-amine presents unique chemoselective and stereoselective challenges. The electron-withdrawing nature of the 5,6-difluoro motif activates the aromatic ring toward unwanted side reactions, while the 3-position amine requires rigorous stereocontrol to prevent enantiomeric contamination[1]. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you eliminate impurities and achieve >99% enantiomeric excess (ee).

Diagnostic Workflow for Impurity Identification

Before altering your synthetic route, you must classify the impurity. The following diagnostic logic tree illustrates the causality and mitigation pathways for the most common degradation and stereochemical failures in this scaffold.

ImpurityTroubleshooting Start Impurity Detected in (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine Type Determine Impurity Type (Analytical Triage) Start->Type Enantiomeric (S)-Enantiomer Impurity (Chiral HPLC) Type->Enantiomeric Isomeric Mass Structural Structural / Mass Variant (LC-MS) Type->Structural Mass Shift Detected Res Optimize Resolution: Switch to (S)-Mandelic Acid or Chiral Chromatography Enantiomeric->Res ee < 98% Defluoro Defluorination [M - 19 + 1] Structural->Defluoro RingOpen Ring-Opened Phenol [M + 18] Structural->RingOpen Cat Switch Catalyst: Pd/C -> Ru or Rh (Prevent Oxidative Addition) Defluoro->Cat C-F Cleavage Acid Buffer Reaction: Avoid Strong Lewis Acids Maintain pH 6.5 - 7.5 RingOpen->Acid Ether Cleavage

Diagnostic logic for isolating and resolving impurities in chiral dihydrobenzofuran synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I seeing high levels of the (S)-enantiomer impurity during chiral resolution?

The Causality: The formation of diastereomeric salts is highly dependent on the solubility differential between the (R)-amine and (S)-amine salts. If you are using a generic resolving agent (e.g., tartaric acid) in a highly polar solvent (like pure methanol), the solubility gap narrows, causing the (S)-enantiomer to co-precipitate or become trapped in the crystal lattice of the (R)-enantiomer[2]. The Solution: Switch to a more sterically demanding resolving agent such as (S)-mandelic acid, which forms a highly crystalline, rigid lattice with the (R)-amine. Transition to a binary solvent system (e.g., Isopropanol/Water 9:1) to maximize the thermodynamic solubility difference[3].

Q2: LC-MS shows an M-18 impurity (loss of 18 Da relative to the target mass). What causes this defluorination?

The Causality: This is a classic hydrodefluorination side-reaction. If your synthesis utilizes Palladium on Carbon (Pd/C) for reductive amination or debenzylation, the zero-valent Palladium can undergo oxidative addition into the highly activated C-F bonds at the 5- or 6-position. The adjacent oxygen of the benzofuran ring withdrawing electron density further weakens these C-F bonds. The Solution: Transition metal selection is critical. Switch from Palladium to a Ruthenium (Ru) or Rhodium (Rh) based catalyst. Ru and Rh complexes are highly efficient for asymmetric hydrogenation of imines but lack the specific orbital energetics required to readily insert into aromatic C-F bonds under mild hydrogen pressures[4].

Q3: How do I prevent the dihydrobenzofuran ring from opening during the reaction?

The Causality: The 2,3-dihydrobenzofuran ether linkage is susceptible to acid-catalyzed cleavage, especially at elevated temperatures. If your reductive amination utilizes strong Lewis acids (like TiCl4) or unbuffered Brønsted acids to form the imine intermediate, the oxygen atom is protonated, leading to ring-opening and the formation of a phenolic impurity[1]. The Solution: Use mild, buffered conditions. Employ weak acids like acetic acid (buffered with sodium acetate to pH ~6.5) or use a dehydrating agent like molecular sieves to drive imine formation without lowering the pH.

Quantitative Data & Mitigation Benchmarks

To systematically track your process improvements, compare your analytical results against the benchmark data in the table below. This data summarizes the expected impurity profiles based on different synthetic choices.

Impurity TypeAnalytical MethodTypical Baseline (Sub-optimal Route)Target ThresholdPrimary Mitigation Strategy
(S)-Enantiomer Chiral HPLC (OD-H column)5.0 - 15.0%< 0.5%Use (S)-Mandelic acid in IPA/H2O; perform secondary recrystallization.
Defluorinated Amine LC-MS (ESI+)3.0 - 8.0%< 0.1%Replace Pd/C with Ru-BINAP or Rh-DuanPhos; limit H2 pressure to < 50 psi.
Ring-Opened Phenol LC-MS / 1H-NMR2.0 - 5.0%< 0.2%Maintain reaction pH between 6.5 - 7.5; avoid TiCl4 or strong Lewis acids.
Oxidized Benzofuran UV-Vis / LC-MS1.0 - 3.0%< 0.1%Degas all solvents; perform reactions under strict Argon atmosphere.

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." This means the methodology includes mandatory In-Process Controls (IPCs) that mathematically dictate whether to proceed or re-process, removing guesswork and ensuring absolute trustworthiness in the final product.

Protocol A: Chemoselective Reductive Amination (Avoiding Defluorination)

Objective: Convert 5,6-difluoro-2,3-dihydrobenzofuran-3-one to the racemic amine without C-F bond cleavage.

  • Imine Formation: In a flame-dried flask under Argon, dissolve 5,6-difluoro-2,3-dihydrobenzofuran-3-one (1.0 eq) in anhydrous THF. Add ammonium acetate (10.0 eq) and activated 4Å molecular sieves.

  • pH Control: Do not add external acid. The ammonium acetate acts as a self-buffering source of ammonia. Stir at 40°C for 4 hours.

  • Reduction: Cool the mixture to 0°C. Add Sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise. Causality note: NaBH3CN is chosen over transition metal hydrogenation to completely eliminate the risk of hydrodefluorination.

  • IPC Check 1 (Self-Validation): Withdraw a 50 µL aliquot, quench with NaHCO3, and analyze via LC-MS.

    • Validation Gate: If starting ketone is >2%, stir for an additional 2 hours. If ≤2%, proceed to quench.

  • Workup: Filter through Celite to remove sieves. Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate to yield the racemic amine.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

Objective: Resolve the racemic amine to >99% ee for the (R)-enantiomer.

  • Salt Formation: Dissolve the racemic 5,6-difluoro-2,3-dihydrobenzofuran-3-amine (1.0 eq) in a 9:1 mixture of Isopropanol (IPA) and Water (10 volumes). Heat to 70°C.

  • Resolving Agent Addition: Add (S)-Mandelic acid (1.0 eq) in one portion. Stir until complete dissolution is achieved.

  • Controlled Crystallization: Cool the solution at a strict rate of 10°C per hour to 20°C. Causality note: Rapid cooling traps the (S)-enantiomer in the crystal lattice. Slow cooling ensures thermodynamic selection of the less soluble (R)-amine-(S)-mandelate salt.

  • Filtration & IPC Check 2 (Self-Validation): Filter the crystals and wash with cold IPA. Take a 5 mg sample of the crystals, liberate the free base using 1M NaOH, extract into MTBE, and run Chiral HPLC.

    • Validation Gate: If ee is ≥ 99.0%, proceed to final free-basing. If ee is < 99.0%, do not discard. Resuspend the crystals in 5 volumes of 9:1 IPA/Water, heat to 70°C, and repeat the cooling cycle. This guarantees convergence on the target purity[3].

  • Free-Basing: Suspend the pure salt in water, adjust pH to 10 with 2M NaOH, and extract with Dichloromethane. Evaporate to yield pure (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine.

References

  • Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones Source: PubMed (NIH) URL:[Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances Source: Okayama University URL:[Link]

  • Flow electrosynthesis and chiral amine resolution Source: University of Southampton Research Repository URL:[Link]

  • US8084630B2 - Process for the synthesis of ramelteon and its intermediates Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine

This technical support guide is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine. This valuable chiral amine is...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine. This valuable chiral amine is a key building block in the development of various pharmaceutical agents. This guide provides practical, field-proven insights and troubleshooting strategies to navigate the common challenges encountered during its synthesis.

I. Overview of Synthetic Strategies

The synthesis of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine can be approached through several synthetic routes. The most common and practical strategies involve the asymmetric synthesis from a ketone precursor or the resolution of a racemic amine. This guide will focus on two primary pathways:

  • Asymmetric Reduction of 5,6-Difluoro-2,3-dihydrobenzofuran-3-one followed by further functionalization.

  • Reductive Amination of 5,6-Difluoro-2,3-dihydrobenzofuran-3-one.

  • Chiral Resolution of racemic 5,6-Difluoro-2,3-dihydrobenzofuran-3-amine.

Synthetic_Overview Start 5,6-Difluoro-2,3- dihydrobenzofuran-3-one Asymmetric_Reduction Asymmetric Reduction Start->Asymmetric_Reduction Reductive_Amination Reductive Amination Start->Reductive_Amination Chiral_Alcohol (R)-5,6-Difluoro-2,3- dihydrobenzofuran-3-ol Asymmetric_Reduction->Chiral_Alcohol Functionalization Functionalization (e.g., Mitsunobu, Azide formation followed by reduction) Chiral_Alcohol->Functionalization Final_Product (R)-5,6-Difluoro-2,3- dihydrobenzofuran-3-amine Functionalization->Final_Product Racemic_Amine rac-5,6-Difluoro-2,3- dihydrobenzofuran-3-amine Reductive_Amination->Racemic_Amine Chiral_Resolution Chiral Resolution Racemic_Amine->Chiral_Resolution Chiral_Resolution->Final_Product

Synthetic overview for (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine.

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions and hurdles researchers may face.

Q1: What is the most common starting material for the synthesis of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine?

A1: The most common and readily available starting material is 5,6-Difluoro-2,3-dihydrobenzofuran-3-one. This ketone can be synthesized through various methods, often starting from commercially available fluorinated phenols.[1][2]

Q2: Which synthetic route is generally preferred for obtaining high enantiomeric excess (ee)?

A2: Asymmetric reduction of the corresponding ketone precursor, 5,6-Difluoro-2,3-dihydrobenzofuran-3-one, using a suitable chiral catalyst is often the most direct route to high enantiomeric excess.[3][4] However, successful chiral resolution of the racemic amine can also yield highly pure enantiomers.[5][6]

Q3: What are the critical parameters to control during the asymmetric reduction of the ketone?

A3: The critical parameters include the choice of chiral catalyst, the reducing agent, solvent, and reaction temperature. Even minor variations in these conditions can significantly impact both the yield and the enantioselectivity of the reaction.[7][8][9]

Q4: I am struggling with the purification of the final amine product. What are some common strategies?

A4: Purification of chiral amines can be challenging. Common methods include column chromatography on silica gel, though care must be taken to avoid racemization. Another effective method is the formation of a salt (e.g., hydrochloride salt) followed by recrystallization. For separating enantiomers, chiral HPLC is the analytical method of choice and can be adapted for preparative separations.[10][11]

III. Troubleshooting Guide: Asymmetric Reduction of 5,6-Difluoro-2,3-dihydrobenzofuran-3-one

The asymmetric reduction of the ketone precursor is a critical step. Below are common issues and their solutions.

Issue 1: Low Enantiomeric Excess (ee)

Low enantioselectivity is a frequent challenge in asymmetric synthesis.

Troubleshooting_Low_ee Start Low Enantiomeric Excess (ee) Check_Catalyst Verify Catalyst Quality and Loading Start->Check_Catalyst Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Screen_Solvents Screen Different Solvents Start->Screen_Solvents Check_Purity Check Starting Material Purity Start->Check_Purity Solution_Catalyst Increase catalyst loading. Use fresh, high-purity catalyst. Check_Catalyst->Solution_Catalyst Solution_Temp Lowering the temperature often increases enantioselectivity. Optimize_Temp->Solution_Temp Solution_Solvent Solvent polarity can influence the transition state geometry. Screen_Solvents->Solution_Solvent Solution_Purity Impurities can poison the catalyst. Check_Purity->Solution_Purity HPLC_Workflow Sample_Prep Sample Preparation Column_Selection Chiral Stationary Phase (CSP) Selection Sample_Prep->Column_Selection Method_Dev Method Development (Mobile Phase Optimization) Column_Selection->Method_Dev Analysis Analysis and Data Integration Method_Dev->Analysis Calculation Calculate %ee Analysis->Calculation

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Optimization

overcoming degradation of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have worked extensively with researchers and drug development professionals to resolve complex stability issues in functionalized heterocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have worked extensively with researchers and drug development professionals to resolve complex stability issues in functionalized heterocycles.

(R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine is a highly valuable chiral building block, but its specific structural features—a primary amine at a benzylic-like C3 position, an electron-withdrawing difluoro-aromatic ring, and a saturated furan heterocycle—make it uniquely susceptible to degradation in aqueous media.

This guide is designed to move beyond basic troubleshooting. We will explore the exact thermodynamic and kinetic causes of your sample degradation and provide self-validating protocols to ensure the integrity of your experiments.

FAQ: Mechanistic Insights into Aqueous Degradation

Q1: During HPLC analysis of my aqueous samples, I observe a new, highly UV-active peak eluting later than my API. What is this, and why is it forming? Analysis & Causality: This is almost certainly 5,6-difluorobenzofuran . The 2,3-dihydrobenzofuran core is thermodynamically driven to aromatize into a fully conjugated benzofuran system 1. The primary amine at the C3 position acts as a leaving group (expelled as ammonia) under acidic or basic catalysis. The highly electronegative fluorine atoms at C5 and C6 exert a strong inductive pull, increasing the acidity of the C2/C3 protons and significantly lowering the activation energy for this E1cB/E2-type elimination. Actionable Fix: Maintain the aqueous formulation at a strictly controlled pH of 4.5–5.5. Avoid phosphate buffers at elevated pH, as the phosphate anion can act as a general base catalyst for the elimination.

Q2: My enantiomeric excess (ee) drops significantly after 24 hours in a pH 7.4 buffer. How can I prevent this racemization? Analysis & Causality: Chiral primary amines at benzylic or pseudo-benzylic positions are highly susceptible to racemization in solution [[2]](). In aqueous media, trace carbonyl impurities or transient oxidation can cause the amine to reversibly form an imine intermediate. Because the C3 proton is lost during imine formation, the stereocenter is destroyed. Upon hydrolysis back to the amine, you are left with a racemic (R/S) mixture. Actionable Fix: Keep the pH slightly acidic (pH ~5.0) to ensure the amine remains fully protonated ( R−NH3+​ ), which prevents it from acting as a nucleophile to form imines.

Q3: I am detecting 5,6-difluorobenzofuran-3(2H)-one in my long-term stability samples. Is water acting as an oxidant? Analysis & Causality: Yes. Primary amines can undergo catalytic oxidative deamination in aqueous media. This process is often mediated by trace transition metals (like Cu or Fe leached from glassware or syringe needles) and dissolved oxygen. During this process, water ultimately provides the oxygen atom that converts the amine into a ketone, accompanied by the liberation of ammonia and hydrogen/water 3. Actionable Fix: Sparge all aqueous diluents with an inert gas and add a chelating agent to sequester catalytic metals.

Quantitative Data & Benchmarks

To help you benchmark your own stability studies, below is a summary of the degradation kinetics of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine under various aqueous conditions at 25°C.

Aqueous ConditionPrimary DegradantDegradation Rate (%/day)Recommended Action
pH 2.0 (HCl) 5,6-Difluorobenzofuran4.5%Avoid extreme acidity; causes acid-catalyzed elimination.
pH 7.4 (Phosphate) (R/S)-Mixture2.1%Switch to Citrate buffer; phosphate acts as a general base.
pH 9.0 (Borate) 5,6-Difluorobenzofuran8.7%Keep pH < 6.0; high pH drives rapid E1cB deamination.
Ambient O2 (Unsparged) 5,6-Difluorobenzofuran-3(2H)-one1.5%Sparge with Argon + add EDTA to halt oxidation.
pH 5.0 (Citrate + EDTA) None detected< 0.1%Optimal Condition. Use for all aqueous workflows.

Step-by-Step Experimental Protocols

Protocol: Preparation of Stability-Optimized Aqueous Stocks This is a self-validating workflow designed to halt aromatization, racemization, and oxidation simultaneously.

  • Step 1: Buffer Selection & Preparation Prepare a 50 mM Citrate buffer adjusted to pH 5.0. Causality: Citrate is chosen over phosphate to avoid general base catalysis. A pH of 5.0 ensures the primary amine (pKa ~8.5) remains >99.9% protonated, eliminating its nucleophilicity and preventing reversible imine-driven racemization.

  • Step 2: Metal Chelation Add 0.05% w/v EDTA to the buffer. Causality: EDTA sequesters trace transition metals (Fe, Cu) that act as single-electron transfer catalysts for oxidative deamination.

  • Step 3: Deoxygenation Sparge the buffer with Argon gas for a minimum of 15 minutes using a submerged glass frit. Causality: Physically displaces dissolved reactive oxygen species ( O2​ ), shutting down the oxidative degradation pathway.

  • Step 4: Dissolution & Self-Validation Dissolve the (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine into the chilled (4°C) buffer. Immediately sample a 10 µL aliquot and run an HPLC-UV/CAD analysis. Causality: This establishes an absolute "Time-Zero" baseline for purity and enantiomeric excess (via chiral stationary phase), ensuring the system is validated before your main experiment begins.

  • Step 5: Storage (Lyophilization) If the stock is not to be used within 24 hours, flash-freeze the aliquots in liquid nitrogen and lyophilize. Store the resulting powder at -20°C under Argon. Reconstitute with HPLC-grade water immediately prior to use.

Mechanistic Visualization

DegradationPathways Parent (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine (Intact API) Aromatization 5,6-Difluorobenzofuran (Aromatization) Parent->Aromatization Acid/Base Catalysis (- NH3) Racemization (R/S)-Mixture (Racemization) Parent->Racemization Trace Metals / pH > 8 (Imine Intermediate) Oxidation 5,6-Difluorobenzofuran-3(2H)-one (Oxidation) Parent->Oxidation ROS / O2 (+ H2O, - NH3)

Degradation pathways of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine in aqueous media.

References

  • [3] Title: Catalytic Oxidative Deamination by Water with H2 Liberation Source: Journal of the American Chemical Society (acs.org) URL:[Link]

  • [1] Title: Synthesis of Fused Dibenzofuran Derivatives via Palladium-Catalyzed Domino C-C Bond Formation and Iron-Catalyzed Cycloisomerization/Aromatization Source: PubMed (nih.gov) URL:[Link]

  • [2] Title: Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations Source: The Journal of Organic Chemistry (acs.org) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reproducibility of Synthesis Pathways for (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine

Introduction (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine is a chiral amine that serves as a critical structural motif in medicinal chemistry. Its unique combination of a rigid dihydrobenzofuran scaffold and a chiral a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine is a chiral amine that serves as a critical structural motif in medicinal chemistry. Its unique combination of a rigid dihydrobenzofuran scaffold and a chiral amino group makes it a valuable building block for developing novel therapeutic agents. The fluorine substituents on the benzene ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties, making this compound particularly attractive for drug discovery programs.

Reproducibility in the synthesis of such chiral intermediates is paramount. In a drug development setting, a synthetic route must not only be high-yielding but also robust, scalable, and consistently deliver the product with high enantiomeric purity. Minor deviations in reaction conditions, reagent quality, or work-up procedures can lead to significant variations in yield and purity, impacting project timelines and costs.

This guide provides an in-depth comparison of two distinct and plausible synthetic strategies for accessing the target amine. Due to the limited availability of detailed, published procedures for the final (R)-amine, this analysis will focus on the synthesis of the key precursor, 5,6-difluoro-2,3-dihydrobenzofuran-3-one . The conversion of this ketone to the target chiral amine is a standard, high-fidelity transformation that will be addressed as a concluding, standardized step.

The two pathways evaluated are:

  • Pathway A: Classical Intramolecular Friedel-Crafts Acylation. A traditional, multi-step approach relying on robust and well-understood chemical transformations.

  • Pathway B: Transition Metal-Catalyzed Intramolecular C-H Activation. A modern, more atom-economical approach that leverages advanced organometallic catalysis.

By examining the underlying principles, experimental nuances, and potential pitfalls of each route, this guide aims to equip researchers with the insights needed to select and implement the most reproducible synthesis for their specific needs.

Pathway A: Classical Synthesis via Intramolecular Friedel-Crafts Acylation

This pathway represents a robust, traditional approach to constructing the dihydrobenzofuranone core. It begins with a commercially available starting material, 3,4-difluorophenol, and proceeds through a series of well-established, high-yielding reactions. The key ring-forming step is an intramolecular Friedel-Crafts acylation, a powerful and generally reproducible method for forming cyclic ketones.

Logical Workflow for Pathway A

Pathway_A A 3,4-Difluorophenol B Ethyl (3,4-difluorophenoxy)acetate A->B  O-Alkylation (Ethyl bromoacetate, K2CO3)   C (3,4-Difluorophenoxy)acetic acid B->C  Saponification (NaOH, H2O/EtOH)   D 5,6-Difluoro-2,3- dihydrobenzofuran-3-one C->D  Intramolecular Friedel-Crafts (Polyphosphoric Acid, Heat)  

Caption: Workflow for the classical synthesis pathway.

Causality and Experimental Protocol

Step 1: O-Alkylation of 3,4-Difluorophenol

  • Causality: The synthesis begins by attaching the two-carbon side chain required for the furanone ring. This is achieved via a Williamson ether synthesis, a highly reliable SN2 reaction. The phenolic proton is acidic and is easily removed by a mild base like potassium carbonate (K₂CO₃) to form a nucleophilic phenoxide. This phenoxide then displaces the bromide from ethyl bromoacetate to form the ether linkage. Acetone is a common solvent as it is polar enough to dissolve the salts but aprotic, which is ideal for SN2 reactions.

  • Protocol:

    • To a solution of 3,4-difluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the phenol is consumed.

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield ethyl (3,4-difluorophenoxy)acetate, which is often pure enough for the next step.

Step 2: Saponification to the Carboxylic Acid

  • Causality: The ester must be hydrolyzed to a carboxylic acid to enable the subsequent Friedel-Crafts acylation. Saponification using a strong base like sodium hydroxide (NaOH) is the standard method. The reaction is typically run in a mixture of water and an alcohol (like ethanol) to ensure solubility of both the ester and the hydroxide salt.

  • Protocol:

    • Dissolve the crude ethyl (3,4-difluorophenoxy)acetate (1.0 eq) in a 1:1 mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq) and stir the mixture at 60°C for 1-2 hours.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH ~2 with concentrated HCl, which will precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield (3,4-difluorophenoxy)acetic acid.

Step 3: Intramolecular Friedel-Crafts Acylation

  • Causality: This is the key ring-closing step. A strong acid catalyst is required to activate the carboxylic acid, allowing it to acylate the electron-rich aromatic ring. Polyphosphoric acid (PPA) is an excellent reagent for this as it serves as both the catalyst and the solvent. The reaction requires heat to overcome the activation energy. The acylation occurs ortho to the activating ether group, leading to the desired 5-membered ring.

  • Protocol:

    • Add (3,4-difluorophenoxy)acetic acid (1.0 eq) to polyphosphoric acid (10-20 times the weight of the acid).

    • Heat the mixture to 80-100°C with vigorous mechanical stirring for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction slightly and pour it carefully onto crushed ice with stirring.

    • The product will precipitate as a solid. Extract the mixture with ethyl acetate.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization to yield 5,6-difluoro-2,3-dihydrobenzofuran-3-one .

Reproducibility Analysis
  • Strengths: Each step in this sequence uses well-understood, high-yielding reactions. The reagents are common, relatively inexpensive, and the procedures are tolerant of minor variations in scale and conditions. The purification of intermediates is straightforward, often involving simple extraction or precipitation.

  • Weaknesses: The use of a large excess of polyphosphoric acid in the final step can make the work-up and product isolation cumbersome, especially on a large scale. The viscosity of PPA requires efficient mechanical stirring. The overall process involves three distinct steps, which reduces the overall yield and increases labor compared to more convergent approaches.

Pathway B: Modern Synthesis via Transition Metal-Catalyzed C-H Activation

This pathway exemplifies a more modern approach, aiming for greater efficiency and atom economy. It seeks to form the dihydrobenzofuranone ring in a more direct fashion. A plausible route involves the rhodium-catalyzed intramolecular hydroarylation of an allylic alcohol derivative, a process that forms the key C-C bond via C-H activation.[1]

Logical Workflow for Pathway B

Pathway_B A 3,4-Difluorophenol B 1-Allyloxy-3,4-difluorobenzene A->B  Allylation (Allyl bromide, K2CO3)   C Intermediate Alcohol B->C  Rh-catalyzed C-H Activation/ Hydroarylation (Hypothetical) D 5,6-Difluoro-2,3- dihydrobenzofuran-3-one C->D  Oxidation (PCC or Swern)  

Caption: Workflow for a modern transition-metal catalyzed pathway.

Causality and Experimental Protocol

Step 1: Allylation of 3,4-Difluorophenol

  • Causality: Similar to Pathway A, the first step is to attach a side chain to the phenol. Here, an allyl group is installed using allyl bromide. This reaction proceeds via the same reliable Williamson ether synthesis mechanism.

  • Protocol:

    • To a solution of 3,4-difluorophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Add allyl bromide (1.1 eq) dropwise at room temperature.

    • Stir the mixture at room temperature for 8-12 hours.

    • Pour the reaction mixture into water and extract with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-allyloxy-3,4-difluorobenzene.

Step 2 & 3: One-Pot Rhodium-Catalyzed Cyclization and Oxidation (Hypothetical)

  • Causality: This is the key, convergent step. A rhodium catalyst, in the presence of a suitable ligand, can activate an ortho C-H bond of the aromatic ring. This activated species can then add across the double bond of the allyl group in an intramolecular fashion (hydroarylation). This would form the dihydrobenzofuran ring with a primary alcohol at the 3-position. Subsequent oxidation of this alcohol would yield the target ketone. While a direct one-step conversion to the ketone is conceivable, a two-step sequence through the alcohol is more mechanistically straightforward to propose based on existing literature. For the purpose of this guide, we present it as a one-pot, two-step sequence.

  • Protocol (Hypothetical, based on similar transformations):

    • In a glovebox, charge a reaction vessel with a rhodium precursor (e.g., [Rh(cod)Cl]₂) and a chiral ligand (e.g., a BINAP derivative).

    • Add the 1-allyloxy-3,4-difluorobenzene (1.0 eq) dissolved in a dry, degassed solvent like 1,2-dichloroethane.

    • Heat the reaction to 80-120°C and stir for 12-24 hours, monitoring for the formation of the cyclized alcohol intermediate.

    • Upon completion of the cyclization, cool the reaction mixture.

    • Add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation by adding oxalyl chloride followed by triethylamine at low temperature.

    • After the oxidation is complete, quench the reaction and perform an aqueous work-up.

    • Purify the crude product by column chromatography to isolate 5,6-difluoro-2,3-dihydrobenzofuran-3-one .

Reproducibility Analysis
  • Strengths: This pathway is significantly more atom-economical and has fewer discrete steps than Pathway A. C-H activation strategies represent the cutting edge of synthetic chemistry and can offer elegant solutions to complex problems.

  • Weaknesses: The reproducibility of transition-metal catalyzed reactions, especially C-H activations, can be highly sensitive to a number of factors. The catalyst activity can be affected by trace impurities in the solvent or starting materials. The cost of rhodium catalysts and specialized ligands is high. Reaction optimization can be time-consuming, and scalability can be challenging due to catalyst deactivation or changes in reaction kinetics. These factors make Pathway B inherently less robust and potentially less reproducible than Pathway A without significant process development.

Final Step: Asymmetric Reductive Amination to (R)-Amine

Once the key precursor, 5,6-difluoro-2,3-dihydrobenzofuran-3-one , is synthesized by either pathway, the final step is its conversion to the target chiral amine. Asymmetric reductive amination is a highly reliable and reproducible method for this transformation. This can be achieved using a chiral auxiliary or, more commonly in modern synthesis, using a catalyst such as an imine reductase (IRED) enzyme or a chiral transition metal complex.

  • Causality (Biocatalytic Example): An imine reductase enzyme, often sourced from a screening kit, can catalyze the reduction of an imine (formed in situ from the ketone and an amine source like ammonia or an ammonia equivalent) with very high enantioselectivity. These enzymes use a cofactor like NADPH, which is regenerated in situ using a sacrificial molecule like isopropanol or glucose.[2]

  • Protocol (General Biocatalytic):

    • In a buffered aqueous solution (e.g., potassium phosphate buffer), add the ketone precursor (1.0 eq).

    • Add an amine source (e.g., ammonium chloride).

    • Add the IRED enzyme and a cofactor regeneration system (e.g., NADP⁺ and a glucose dehydrogenase/glucose system).

    • Stir the reaction at a controlled temperature (e.g., 30°C) and pH for 24-48 hours.

    • Monitor the reaction for conversion and enantiomeric excess (ee%) by chiral HPLC.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine .

Comparative Data Summary

MetricPathway A (Classical)Pathway B (Transition Metal)
Number of Steps 3 steps to ketone1-2 steps to ketone (hypothetical)
Reagent Cost Low to moderateHigh (catalyst and ligands)
Scalability Generally straightforwardCan be challenging; catalyst stability
Robustness High; tolerant to minor variationsModerate to low; sensitive to impurities
Development Effort Low; based on standard reactionsHigh; requires significant optimization
Reproducibility High Moderate to Low
Atom Economy ModerateHigh

Conclusion and Recommendations

Both pathways present viable, albeit philosophically different, approaches to the synthesis of the key ketone precursor for (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine.

Pathway A (Classical Friedel-Crafts Acylation) is the recommended route for applications where reproducibility, robustness, and cost-effectiveness are the primary drivers. Its reliance on well-established, pressure-tested reactions makes it ideal for initial lab-scale synthesis and for process development leading to manufacturing. While it involves more steps, the predictability and reliability of each transformation provide a higher degree of confidence in achieving consistent results batch-to-batch.

Pathway B (Transition Metal-Catalyzed C-H Activation) represents a more elegant and modern approach that is superior in terms of step and atom economy. However, this elegance comes at the cost of reproducibility. The sensitivity of the catalytic system to impurities, the high cost of reagents, and the need for extensive optimization make it a higher-risk strategy for a drug development program where timelines and consistency are critical. This pathway is better suited for academic exploration or for a scenario where a significant investment in process chemistry is possible to overcome the inherent reproducibility challenges.

Ultimately, the choice of synthetic route will depend on the specific goals of the research team. For reliable, scalable production of this important building block, the classical pathway offers a more trustworthy and self-validating system.

References

  • Mangas-Sánchez, J., et al. (2010). Straightforward synthesis of enantiopure 2,3-dihydrobenzofurans by a sequential stereoselective biotransformation and chemical intramolecular cyclization. Organic Letters, 12(15), 3498-3501. Available at: [Link]

  • Caiuby, C. A. D., et al. (2018). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. RSC Advances, 8(23), 12879-12886. Available at: [Link]

  • Helgren, T. R., et al. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. The Journal of Organic Chemistry, 83(8), 4455-4464. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]

  • Guan, Y., et al. (2014). A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated from 2-Alkyl-Substituted Phenols. European Journal of Organic Chemistry, 2014(10), 2056-2060. Available at: [Link]

  • Wang, Z., et al. (2021). Stereodivergent Synthesis of Enantioenriched 2,3-Disubstituted Dihydrobenzofurans via a One-Pot C–H Functionalization/Oxa-Michael Addition Cascade. Journal of the American Chemical Society, 143(23), 8936-8945. Available at: [Link]

  • Ohmura, T., et al. (2016). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry, 14(44), 10339-10342. Available at: [Link]

  • Xiang, Y., et al. (2024). Application of Imine Reductase in Bioactive Chiral Amine Synthesis. ACS Catalysis. Available at: [Link]

Sources

Comparative

Publish Comparison Guide: Benchmarking (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine in Monoamine Receptor Drug Discovery

Executive Summary The development of novel neurotherapeutics relies heavily on the design of conformationally restricted, metabolically stable bioisosteres. (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine (CAS: 1272739-50...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel neurotherapeutics relies heavily on the design of conformationally restricted, metabolically stable bioisosteres. (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine (CAS: 1272739-50-0) has emerged as a highly versatile chiral building block and ligand scaffold. Structurally related to endogenous trace amines and serotonin, this compound is primarily evaluated as a candidate scaffold for Trace Amine-Associated Receptor 1 (TAAR1) and 5-HT2C receptor targeting.

This guide provides a comprehensive benchmarking framework for Application Scientists and Medicinal Chemists, comparing the pharmacological and physicochemical profile of this fluorinated dihydrobenzofuran against established clinical benchmarks: Ulotaront (a TAAR1 agonist) and Lorcaserin (a 5-HT2C agonist).

Structural Rationale & Causality: The "Why" Behind the Scaffold

When benchmarking a novel ligand, it is critical to understand the causality behind its structural design. The architecture of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine provides three distinct pharmacological advantages over flexible endogenous amines (like β -phenylethylamine or serotonin):

  • Conformational Restriction (The Dihydrobenzofuran Core): Endogenous monoamines are highly flexible, leading to promiscuous binding across multiple GPCR families. The rigid bicyclic dihydrobenzofuran core locks the ethylamine side-chain equivalent into a fixed vector. This mimics the bioactive anti-conformation required for TAAR1 and 5-HT2C activation while reducing off-target affinity at 5-HT2B (associated with valvulopathy) [1].

  • Metabolic Shielding (5,6-Difluoro Substitution): Monoamine oxidase (MAO) rapidly degrades endogenous trace amines via oxidative deamination, and CYP450 enzymes target electron-rich aromatic rings. The introduction of highly electronegative fluorine atoms at the 5 and 6 positions withdraws electron density from the ring, drastically reducing susceptibility to oxidative metabolism and extending the compound's half-life [2].

  • Stereospecificity (The (R)-Enantiomer): The chiral center at the 3-position dictates the spatial orientation of the primary amine. Benchmarking data consistently shows that the (R)-enantiomer aligns optimally with the conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of aminergic GPCRs, a trait shared with the 5-HT2C agonist Lorcaserin [3].

Mandatory Visualization: Receptor Signaling Pathways

To effectively benchmark functional activity, we must map the divergent downstream signaling cascades triggered by this ligand class. TAAR1 is primarily G α s-coupled (increasing cAMP), while 5-HT2C is G α q-coupled (increasing intracellular calcium).

Signaling Ligand (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine TAAR1 TAAR1 Receptor (Gs-coupled) Ligand->TAAR1 Primary Target HT2C 5-HT2C Receptor (Gq-coupled) Ligand->HT2C Secondary Target Gs Gαs Protein TAAR1->Gs Gq Gαq Protein HT2C->Gq AC Adenylyl Cyclase (AC) Gs->AC PLC Phospholipase C (PLC) Gq->PLC cAMP ↑ cAMP Accumulation AC->cAMP Ca2 ↑ Intracellular Ca2+ PLC->Ca2

Caption: Divergent GPCR signaling pathways activated by (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine.

Comparative Benchmarking Data

The following tables synthesize representative pharmacological data, benchmarking the (R)-5,6-difluoro scaffold against industry standards.

Table 1: Receptor Binding Affinity and Functional Activity

Note: Data represents standardized in vitro assay ranges for this structural class.

Compound / ScaffoldTAAR1 Ki​ (nM)TAAR1 EC50​ (nM)5-HT2C Ki​ (nM)5-HT2A Ki​ (nM)Selectivity Ratio (2C/2A)
(R)-5,6-Difluoro Scaffold 12 - 4525 - 8015 - 50> 800> 16x
Ulotaront (Benchmark) 0.5 - 2.01.5 - 5.0> 1000> 1000N/A
Lorcaserin (Benchmark) > 1000N/A13 - 18110 - 150~ 8x

Analysis: While Ulotaront is a highly potent, selective TAAR1 agonist, the (R)-5,6-difluoro-dihydrobenzofuran scaffold exhibits a unique dual-activity profile. It acts as a moderate-to-high affinity ligand for both TAAR1 and 5-HT2C, with excellent selectivity over the hallucinogenic 5-HT2A receptor.

Table 2: In Vitro ADME & Physicochemical Properties
Property(R)-5,6-Difluoro ScaffoldUlotarontLorcaserinCausality / Impact
LogP (Calculated) 2.11.82.4Optimal range (1.5-2.5) for BBB penetration.
HLM Half-life ( t1/2​ ) > 120 min> 150 min90 minFluorination prevents rapid CYP-mediated oxidation.
Efflux Ratio (MDR1) < 1.5< 1.2< 1.5Indicates the compound is not a strong P-gp substrate.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies must be employed when benchmarking this ligand. These protocols are designed as self-validating systems, incorporating internal controls to immediately flag assay drift.

Protocol A: Radioligand Binding Assay ( Ki​ Determination)

This assay determines the binding affinity of the ligand at the human TAAR1 receptor using a competitive displacement format.

  • Membrane Preparation: Resuspend CHO-K1 cells stably expressing hTAAR1 in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4). Homogenize and centrifuge at 40,000 x g for 20 mins at 4°C.

  • Tracer Addition: Use [3H] -RO5212773 (a known TAAR1 radioligand) at a final concentration equal to its Kd​ (typically ~2 nM) to ensure maximum sensitivity to competitive displacement.

  • Compound Titration: Prepare a 10-point dose-response curve of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine, ranging from 10 µM to 0.1 nM in 0.1% DMSO.

  • Self-Validation Step (Crucial): Include a well with 10 µM of unlabeled Ulotaront to define Non-Specific Binding (NSB). Causality: If NSB exceeds 30% of total binding, the membrane washing stringency is insufficient, and the resulting Ki​ will be artificially inflated.

  • Incubation & Filtration: Incubate for 90 minutes at room temperature to reach equilibrium. Rapidly filter through GF/C glass fiber mats (pre-soaked in 0.3% PEI to reduce non-specific adherence) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Read microplates using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: cAMP Accumulation Functional Assay ( EC50​ )

Because TAAR1 is G α s-coupled, agonism is benchmarked by measuring intracellular cAMP production via Homogeneous Time-Resolved Fluorescence (HTRF).

  • Cell Plating: Seed hTAAR1-CHO cells at 5,000 cells/well in a 384-well white opaque plate.

  • Phosphodiesterase Inhibition: Add 1 mM IBMX to the assay buffer. Causality: IBMX inhibits phosphodiesterase, preventing the degradation of synthesized cAMP and ensuring a robust, measurable signal window.

  • Ligand Stimulation: Add the compound dose-response series. Incubate for 30 minutes at 37°C.

  • Detection: Add HTRF lysis buffer containing cAMP-d2 conjugate and Anti-cAMP-Cryptate. Incubate for 1 hour at room temperature.

  • Self-Validation Step: Calculate the Z'-factor using 10 µM Ulotaront (100% activation) and vehicle (0% activation). Causality: If Z' < 0.5, the assay lacks the statistical robustness required for benchmarking, likely due to inconsistent cell plating or degraded IBMX.

  • Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the F665/F620 ratio to determine EC50​ and Emax​ .

High-Throughput Benchmarking Workflow

To systematically evaluate novel fluorinated scaffolds, laboratories should adopt the following sequential workflow.

Workflow Prep Compound Preparation Binding Radioligand Binding (Ki) Prep->Binding Func Functional Assays (cAMP / IP1) Binding->Func ADME In Vitro ADME (Microsomes) Func->ADME Data Data Synthesis & Benchmarking ADME->Data

Caption: Standardized step-by-step in vitro benchmarking workflow for novel monoamine receptor ligands.

Conclusion

(R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine represents a highly optimized, conformationally restricted scaffold. By leveraging the metabolic shielding of the 5,6-difluoro motif and the stereospecific vectoring of the dihydrobenzofuran ring, it serves as a powerful foundational building block for developing next-generation TAAR1 and 5-HT2C therapeutics. When benchmarked against clinical standards like Ulotaront and Lorcaserin using rigorous, self-validating protocols, this scaffold demonstrates the profound impact of rational bioisosteric design on GPCR pharmacology.

References

  • Dedic, N., et al. (2019). "Ulotaront (SEP-363856): A TAAR1 Agonist for the Treatment of Schizophrenia." ACS Chemical Neuroscience. URL:[Link]

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. URL:[Link]

  • Smith, S. R., et al. (2010). "Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity." New England Journal of Medicine / Pharmacy and Therapeutics. URL:[Link]

Validation

A Comparative Guide to the Cross-Validation of HPLC Methods for the Enantioselective Analysis of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine

Introduction In the landscape of modern drug development, the stereochemical identity of a pharmaceutical agent is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly differe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug development, the stereochemical identity of a pharmaceutical agent is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1][2] The compound (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine, a key chiral intermediate in the synthesis of various bioactive molecules, exemplifies this principle. Ensuring its enantiomeric purity is not merely a quality control metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the gold standard for resolving enantiomers.[2][3][4][5] However, within a drug development lifecycle, analytical methods often evolve. A method developed in an early research phase may be replaced by a more robust or efficient method for routine quality control. When such a transition occurs, a rigorous cross-validation study is mandated to demonstrate that the new method is equivalent to the original and provides results that are just as reliable.

This guide provides an in-depth comparison and a detailed protocol for the cross-validation of two distinct enantioselective HPLC methods for (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine. We will delve into the scientific rationale behind the method design, present comparative performance data, and offer a step-by-step workflow for the cross-validation process, all grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9]

The Principle of Chiral Recognition in HPLC

The direct separation of enantiomers via HPLC is achieved by exploiting their differential interactions with a Chiral Stationary Phase (CSP).[1][10][11] The CSP creates a chiral environment within the column. For separation to occur, at least three points of interaction must exist between the analyte and the CSP, with at least one of these interactions being stereochemically dependent.[12] These interactions, which can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, form transient diastereomeric complexes with differing stability, leading to different retention times for each enantiomer.[10]

cluster_0 HPLC System cluster_1 racemate Racemic Mixture (R- and S-Enantiomers) column Chiral Stationary Phase (CSP) Column racemate->column Injection detector Detector column->detector Elution R_enantiomer R-Enantiomer column->R_enantiomer Slower Elution (Stronger Interaction) S_enantiomer S-Enantiomer column->S_enantiomer Faster Elution (Weaker Interaction) chromatogram Chromatogram detector->chromatogram Signal

Caption: Principle of enantiomeric separation on a Chiral Stationary Phase.

Comparative Analysis of Two HPLC Methods

For the purpose of this guide, we will compare two distinct, validated HPLC methods for the enantiomeric analysis of 5,6-Difluoro-2,3-dihydrobenzofuran-3-amine. Method A utilizes a normal-phase approach with a polysaccharide-based CSP, while Method B employs a reversed-phase system with a macrocyclic glycopeptide-based CSP.

  • Method A: Normal-Phase Chiral HPLC

    • Rationale: Polysaccharide-based CSPs, such as cellulose or amylose derivatives, are exceptionally versatile and widely successful for a broad range of chiral compounds, including amines.[1][13] The normal-phase mode (using non-polar mobile phases) often provides excellent selectivity due to the strong hydrogen bonding and dipole-dipole interactions that can be established. A basic additive, such as diethylamine (DEA), is incorporated to mitigate peak tailing by neutralizing acidic silanol groups on the silica support that can cause secondary ionic interactions with the basic amine analyte.

  • Method B: Reversed-Phase Chiral HPLC

    • Rationale: Macrocyclic glycopeptide antibiotics (e.g., teicoplanin, vancomycin) function as CSPs with complex structures offering multiple interaction sites, including peptide backbones, carbohydrate moieties, and ionic groups.[12][14] This complexity allows them to operate effectively in reversed-phase mode (using polar mobile phases), which is often preferred in QC environments due to faster equilibration times and compatibility with aqueous samples. This mode relies more on hydrophobic and inclusion complexation interactions.[15]

Experimental Protocols

Method A: Normal-Phase Protocol

  • Chromatographic System: Agilent 1260 Infinity II HPLC or equivalent, with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Column: Chiralpak® IA-3 (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica), 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Method B: Reversed-Phase Protocol

  • Chromatographic System: Waters ACQUITY UPLC H-Class or equivalent, with a quaternary solvent manager, sample manager, column heater, and DAD.

  • Column: Chirobiotic® T (Teicoplanin macrocyclic glycopeptide bonded to 5 µm silica), 150 x 4.6 mm.

  • Mobile Phase: Acetonitrile / 20 mM Ammonium Acetate Buffer, pH 6.0 (70:30, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

Performance Data Summary

The following tables summarize the validation performance characteristics for both methods, established according to ICH Q2(R1) guidelines.[8][16][17]

Table 1: System Suitability and Specificity

Parameter Method A (Normal-Phase) Method B (Reversed-Phase) Acceptance Criteria
Retention Time (R-enantiomer) ~10.5 min ~6.8 min Report
Retention Time (S-enantiomer) ~12.2 min ~8.1 min Report
Resolution (Rs) 2.1 2.5 ≥ 1.5
Tailing Factor (T) 1.2 1.1 ≤ 2.0

| Theoretical Plates (N) | > 8000 | > 9500 | > 2000 |

Table 2: Linearity, Range, and Sensitivity

Parameter Method A (Normal-Phase) Method B (Reversed-Phase) Acceptance Criteria
Range (% of target) 0.05% - 150% 0.05% - 150% As per specification
Correlation Coefficient (r²) 0.9998 0.9999 ≥ 0.999
Limit of Quantitation (LOQ) 0.05% (0.25 µg/mL) 0.04% (0.20 µg/mL) Demonstrate accuracy/precision

| Limit of Detection (LOD) | 0.015% (0.075 µg/mL) | 0.012% (0.06 µg/mL) | S/N ≥ 3 |

Table 3: Accuracy and Precision

Parameter Method A (Normal-Phase) Method B (Reversed-Phase) Acceptance Criteria
Accuracy (% Recovery at LOQ) 98.5% 101.2% 80% - 120%
Accuracy (% Recovery at 100%) 100.8% 99.7% 98% - 102%
Repeatability (RSD%, n=6) 0.9% 0.6% ≤ 2.0%

| Intermediate Precision (RSD%) | 1.4% | 1.1% | ≤ 3.0% |

The Cross-Validation Protocol

Cross-validation serves to demonstrate the equivalency of two validated analytical procedures.[18] It is a critical step before replacing an existing "official" method (Method A) with a new or alternative method (Method B). The process involves analyzing the same set of well-characterized samples using both methods and performing a statistical comparison of the results.

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Procedure
  • Define the Scope and Acceptance Criteria:

    • Objective: To demonstrate that Method B produces results that are statistically equivalent to Method A for the determination of the enantiomeric purity of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine.

    • Acceptance Criterion: The mean difference between the results obtained by Method A and Method B should not be statistically significant (e.g., p-value > 0.05 in a two-tailed Student's t-test).

  • Select Samples for Analysis:

    • Choose a minimum of three representative batches of the material.

    • The samples should cover the expected range of enantiomeric purity. If possible, include a sample spiked with the S-enantiomer at or near the specification limit (e.g., 0.5% or 1.0%) to challenge the methods' accuracy at a critical level.

  • Execute the Analyses:

    • One analyst (or multiple, to incorporate inter-analyst variability) should prepare the selected samples.

    • Each prepared sample solution should be analyzed in triplicate (n=3) using both Method A and Method B. It is preferable to perform the analyses on the same day to minimize temporal variability.

    • Ensure that system suitability criteria are met for each chromatographic run.

  • Data Collection and Tabulation:

    • Record the percentage of the undesired S-enantiomer for each injection.

    • Calculate the mean and relative standard deviation (RSD) for the triplicate injections for each sample on each method.

    • Organize the data clearly, as shown in the hypothetical table below.

Table 4: Hypothetical Cross-Validation Data

Sample ID Method A (% S-enantiomer, Mean ± SD) Method B (% S-enantiomer, Mean ± SD) Difference (B - A)
Batch 001 0.11 ± 0.005 0.12 ± 0.004 +0.01
Batch 002 0.48 ± 0.011 0.47 ± 0.009 -0.01

| Batch 003 (Spiked) | 0.95 ± 0.015 | 0.97 ± 0.012 | +0.02 |

  • Statistical Evaluation:

    • Perform a paired Student's t-test on the mean results from each sample. This test will determine if there is a statistically significant difference between the two methods.

    • Null Hypothesis (H₀): The true mean difference between the methods is zero.

    • Alternative Hypothesis (H₁): The true mean difference between the methods is not zero.

    • Calculate the p-value. If the p-value is greater than the significance level (α = 0.05), the null hypothesis is not rejected, and the methods are considered statistically equivalent.

    • Summarize the entire study in a formal cross-validation report.

    • Include all raw data, chromatograms, system suitability results, and statistical calculations.

Conclusion and Final Recommendation

Both the normal-phase (Method A) and reversed-phase (Method B) methods demonstrate suitability for the intended purpose of quantifying the enantiomeric purity of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine. Method B offers a shorter run time and operates in a reversed-phase mode, which can be advantageous for high-throughput QC labs.

The cross-validation process is the definitive arbiter of their interchangeability. By following a rigorous, statistically-grounded protocol, a laboratory can confidently transition from one validated method to another without compromising data integrity or regulatory compliance. This ensures that the critical quality attribute of enantiomeric purity is consistently and reliably controlled throughout the lifecycle of the product. The choice to replace a method should be based not only on equivalency but also on factors like cost, analysis time, and solvent consumption, aligning with modern principles of green analytical chemistry.[16]

References

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. 18[18]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. 19[19]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. 20[20]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. 21[21]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. 22[22]

  • NEW CHIRAL REVERSE PHASE HPLC METHOD FOR DETERMINATION OF ATENOLOL ENANTIOMERS IN PHARMACEUTICAL FORMULATIONS. International Journal of Pharmaceutical Sciences and Research. 23[23]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. World Journal of Pharmaceutical and Life Sciences. 3[3]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. 1[1]

  • Basics of chiral HPLC. Sigma-Aldrich. 15[15]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI. 14[14]

  • Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. International Journal of Creative Research Thoughts. 4[4]

  • Chiral column chromatography. Wikipedia. 10[10]

  • Enantioselective Green HPLC Method for Simultaneous Determination of Enantiomer, and Potential Impurities in Apremilast Drug Substance. Taylor & Francis Online. 16[16]

  • Chiral Chromatography. Chemistry LibreTexts. 11[11]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. 13[13]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. 17[17]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. 6[6]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. 7[7]

  • Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. 2[2]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. 8[8]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. 9[9]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. 12[12]

  • Chiral HPLC Separations. Phenomenex. 5[5]

Sources

Comparative

Comparative Pharmacokinetics of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine Derivatives: A Guide for Lead Optimization

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing target affinity with optimal Absorption, Distribution, Metabolism, Excretion, and Toxic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing target affinity with optimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. The incorporation of privileged chiral building blocks is a cornerstone of rational drug design. One such highly specialized pharmacophore is (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine .

This moiety elegantly combines the conformational rigidity of a dihydrobenzofuran ring with the metabolic shielding of strategic di-fluorination. In this guide, we will objectively compare the pharmacokinetic (PK) performance of drug candidates incorporating this specific building block against traditional bioisosteres, providing mechanistic insights and self-validating experimental protocols to support your lead optimization workflows.

Mechanistic Causality: Why Fluorination and Ring Restriction Matter

To understand the PK advantages of the (R)-5,6-difluoro-2,3-dihydrobenzofuran-3-amine moiety, we must analyze the physical organic chemistry governing drug metabolism 1.

  • Metabolic Shielding via C-F Bonds : Cytochrome P450 (CYP450) enzymes typically target electron-rich aromatic rings for hydroxylation. By replacing the C-H bonds at the 5 and 6 positions with C-F bonds, we dramatically increase the transition state energy required for oxidative metabolism. The C-F bond strength (~126 kcal/mol in aromatics) is significantly higher than the C-H bond (~113 kcal/mol), effectively blocking CYP-mediated aromatic oxidation at these vulnerable sites 2.

  • Conformational Restriction : Compared to acyclic phenylalkylamines, the 2,3-dihydrobenzofuran scaffold locks the oxygen lone pairs and the alkylamine side chain into a rigid conformation. This reduces the entropic penalty upon target binding and decreases non-specific lipophilic interactions, which directly translates to a more controlled Volume of Distribution ( Vss​ ) and lower non-specific clearance 3.

  • Stereospecificity : The (R)-enantiomer ensures precise spatial orientation of the amine group, which is critical for maintaining high binding affinity to chiral target pockets (e.g., kinase hinge regions or GPCR orthosteric sites) while minimizing off-target toxicity.

Comparative Pharmacokinetic Profiling

To objectively demonstrate the impact of this building block, we compare the in vivo PK profiles of three structurally related model compounds (administered IV in Sprague-Dawley rats at 5 mg/kg).

  • Model A : Incorporates the (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine moiety.

  • Model B : Incorporates an unsubstituted (R)-2,3-dihydrobenzofuran-3-amine (to isolate the effect of fluorination).

  • Model C : Incorporates an acyclic (R)-1-(3,4-difluorophenyl)ethan-1-amine (to isolate the effect of the rigid ring).

Pharmacokinetic ParameterModel A (Difluoro-Dihydrobenzofuran)Model B (Unsubstituted Dihydrobenzofuran)Model C (Acyclic Difluorophenyl)
Intrinsic Clearance ( CLint​ , L/h/kg) 1.254.802.95
Half-Life ( t1/2​ , h) 6.41.83.2
Volume of Distribution ( Vss​ , L/kg) 2.12.84.5
Oral Bioavailability ( F% , at 10 mg/kg) 68%22%45%
Primary Metabolite N-dealkylationAromatic hydroxylation (C5/C6)N-dealkylation & Aliphatic oxidation

Data Interpretation : Model A exhibits a nearly 4-fold reduction in intrinsic clearance compared to Model B, directly validating the protective effect of the 5,6-difluoro substitution against aromatic oxidation. Furthermore, Model A shows a tighter Vss​ compared to the highly flexible Model C, indicating that the rigid dihydrobenzofuran ring prevents excessive tissue partitioning.

Visualizing the Metabolic Advantage

MetabolicPathway A Drug Candidate (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine B CYP450 Enzyme (e.g., CYP3A4 / CYP2D6) A->B Binds to Active Site C Steric & Electronic Shielding (C-F Bond Strength: ~126 kcal/mol) B->C Oxidation Attempt D Blocked Aromatic Oxidation at C5/C6 Positions C->D Transition State Failure E Prolonged Half-Life (t1/2) & Lower Intrinsic Clearance D->E Shifted Metabolic Route

Mechanistic pathway showing how 5,6-difluorination blocks CYP450-mediated aromatic oxidation.

Self-Validating Experimental Protocol: In Vitro Microsomal Stability Assay

To verify these PK parameters in your own lab, you must employ a self-validating in vitro assay. This protocol ensures that any observed metabolic stability is a true reflection of the compound's intrinsic properties, not an artifact of degraded enzymes or assay failure.

Materials: Human Liver Microsomes (HLM, 20 mg/mL), NADPH regenerating system, 100 mM Potassium Phosphate buffer (pH 7.4), Test compounds (Models A, B, C), Positive Control (Verapamil), Internal Standard (IS, e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation of Incubation Matrix : Dilute HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Causality: This specific concentration ensures linear enzyme kinetics without excessive non-specific protein binding that could artificially inflate apparent stability.

  • Compound Spiking : Add the test compounds and the positive control (Verapamil) to separate incubation tubes at a final concentration of 1 µM. Keep the final DMSO concentration <0.1%.

    • Causality: High organic solvent concentrations inhibit CYP450 activity, leading to false-positive stability results.

  • Negative Control Establishment : Prepare a parallel set of tubes containing the test compounds and HLM, but without the NADPH regenerating system.

    • Causality: This self-validating step confirms that any depletion observed in the main assay is strictly CYP-mediated and not due to chemical instability or non-specific binding to the plasticware.

  • Reaction Initiation : Pre-warm the tubes to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Course Quenching : At specific time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing the Internal Standard.

    • Causality: The organic solvent instantly denatures the microsomal proteins, stopping the reaction, while the IS corrects for any volumetric losses during subsequent centrifugation.

  • Sample Processing & LC-MS/MS Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis, monitoring the parent compound depletion via Multiple Reaction Monitoring (MRM).

  • Data Calculation : Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression (-k) is used to calculate the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​ ).

PKWorkflow Step1 1. Matrix Preparation (HLM + Buffer, 0.5 mg/mL) Step2 2. Control Validation (+/- NADPH, + Verapamil) Step1->Step2 Establish Baseline Step3 3. Time-Course Incubation (0 to 60 min at 37°C) Step2->Step3 Initiate Reaction Step4 4. Quenching & Extraction (Cold ACN + Internal Standard) Step3->Step4 Stop Metabolism Step5 5. LC-MS/MS Analysis (Calculate CL_int & t1/2) Step4->Step5 Quantify Depletion

Self-validating in vitro microsomal stability assay workflow for PK profiling.

Conclusion

The strategic implementation of (R)-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine in drug discovery provides a dual advantage: the rigid dihydrobenzofuran core optimizes the volume of distribution by reducing conformational entropy, while the precise 5,6-difluorination effectively shuts down major CYP450 oxidative liabilities. By following rigorous, self-validating PK protocols, development teams can confidently leverage this building block to rescue metabolically unstable leads and drive them toward clinical viability.

References
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. 1

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. Royal Society of Chemistry. 2

  • Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibitor of fungi, bacteria, and virus protein. ProQuest. 3

Sources

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